4-(Benzenesulfonyl)phenol
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(benzenesulfonyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O3S/c13-10-6-8-12(9-7-10)16(14,15)11-4-2-1-3-5-11/h1-9,13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSUKRBMPOXGCPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70322064 | |
| Record name | 4-(benzenesulfonyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70322064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7402-69-9 | |
| Record name | NSC400311 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400311 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-(benzenesulfonyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70322064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(benzenesulfonyl)phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 4-(Benzenesulfonyl)phenol (CAS 7402-69-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-(Benzenesulfonyl)phenol, a versatile organic compound with significant potential in organic synthesis and medicinal chemistry. The document delves into its chemical and physical properties, outlines detailed synthetic protocols, and explores its analytical characterization. Furthermore, this guide discusses the established and potential applications of 4-(Benzenesulfonyl)phenol, particularly within the realm of drug discovery and development, supported by an understanding of the biological significance of the diaryl sulfone motif. Safety and handling protocols are also addressed to ensure its responsible use in a laboratory setting.
Introduction: The Scientific Merit of 4-(Benzenesulfonyl)phenol
4-(Benzenesulfonyl)phenol, also known as 4-hydroxydiphenyl sulfone, is an aromatic organic compound characterized by a phenol group linked to a phenyl group through a sulfonyl bridge.[1] This unique structural arrangement, containing both a hydrogen bond donor (the phenolic hydroxyl group) and a strong electron-withdrawing sulfonyl group, imparts a distinct reactivity profile, making it a valuable intermediate in various chemical transformations. The diaryl sulfone moiety is a well-recognized pharmacophore present in numerous therapeutic agents, exhibiting a broad spectrum of biological activities.[2][3] Consequently, 4-(Benzenesulfonyl)phenol serves as a critical building block for the synthesis of novel compounds with potential applications in medicinal chemistry and materials science. This guide aims to provide a detailed technical resource for researchers and professionals working with or considering the use of this compound.
Physicochemical Properties and Structural Elucidation
A thorough understanding of the physical and chemical properties of 4-(Benzenesulfonyl)phenol is fundamental to its application and handling.
General Properties
| Property | Value | Source |
| CAS Number | 7402-69-9 | [1] |
| Molecular Formula | C₁₂H₁₀O₃S | [1] |
| Molecular Weight | 234.27 g/mol | [1] |
| Appearance | White to off-white solid | [4] |
| Solubility | Soluble in organic solvents like ethanol and acetone; limited solubility in water.[4] | [4] |
Structural Analysis
The structure of 4-(Benzenesulfonyl)phenol features a central sulfonyl group connecting a phenyl ring and a 4-hydroxyphenyl ring. The geometry around the sulfur atom is tetrahedral. The presence of the electron-withdrawing sulfonyl group influences the electron density of both aromatic rings and the acidity of the phenolic proton.
Synthesis of 4-(Benzenesulfonyl)phenol: A Step-by-Step Protocol
The synthesis of 4-(Benzenesulfonyl)phenol is most commonly achieved via a Friedel-Crafts sulfonylation reaction. This electrophilic aromatic substitution involves the reaction of phenol with benzenesulfonyl chloride in the presence of a Lewis acid catalyst.
Underlying Principles of the Synthesis
The Friedel-Crafts sulfonylation of phenol presents a classic example of electrophilic aromatic substitution. However, the phenolic hydroxyl group is an activating, ortho-, para-directing group, which can also coordinate with the Lewis acid catalyst, potentially deactivating the ring.[5][6] Careful control of reaction conditions is therefore crucial to favor the desired C-acylation over O-acylation and to achieve high regioselectivity for the para-substituted product.[5] The use of a suitable catalyst and solvent system is key to optimizing the yield and purity of 4-(Benzenesulfonyl)phenol.
Detailed Experimental Protocol
Materials:
-
Phenol
-
Benzenesulfonyl chloride
-
Anhydrous aluminum chloride (AlCl₃) or triflic acid (TfOH)[7]
-
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Hydrochloric acid (HCl), dilute solution
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve phenol (1.0 equivalent) in anhydrous dichloromethane.
-
Catalyst Addition: Cool the solution to 0 °C in an ice bath. Carefully add anhydrous aluminum chloride (1.1 equivalents) portion-wise, ensuring the temperature remains below 5 °C. Stir the mixture for 15-20 minutes to allow for complex formation.
-
Addition of Benzenesulfonyl Chloride: Add benzenesulfonyl chloride (1.05 equivalents) dropwise to the reaction mixture via the dropping funnel over a period of 30 minutes, maintaining the temperature at 0 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and dilute hydrochloric acid. This will decompose the aluminum chloride complex.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with dichloromethane.
-
Washing: Combine the organic layers and wash successively with saturated sodium bicarbonate solution, water, and brine. The bicarbonate wash is crucial to remove any unreacted acidic species.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) or by column chromatography on silica gel to afford pure 4-(Benzenesulfonyl)phenol.
Diagram: Synthesis Workflow
Caption: Workflow for the synthesis of 4-(Benzenesulfonyl)phenol.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized 4-(Benzenesulfonyl)phenol.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both rings. The protons on the hydroxyphenyl ring will be influenced by the hydroxyl group, while those on the other phenyl ring will be affected by the sulfonyl group. The phenolic proton will appear as a broad singlet, the chemical shift of which is dependent on the solvent and concentration.
-
¹³C NMR: The carbon NMR spectrum will display characteristic signals for the aromatic carbons. The carbon attached to the hydroxyl group will be shifted downfield, and the carbons flanking the sulfonyl group will also exhibit characteristic shifts.
-
-
Infrared (IR) Spectroscopy: The IR spectrum will show a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching of the phenolic hydroxyl group, broadened due to hydrogen bonding.[8] Strong absorptions corresponding to the S=O stretching of the sulfonyl group will be observed around 1350-1300 cm⁻¹ (asymmetric) and 1160-1120 cm⁻¹ (symmetric). Aromatic C-H and C=C stretching vibrations will also be present.[8]
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak [M]⁺, confirming the molecular weight of the compound. Fragmentation patterns may include the loss of the hydroxyl group or cleavage of the C-S bonds.
Chromatographic Analysis
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for assessing the purity of 4-(Benzenesulfonyl)phenol and for monitoring reaction progress. A reverse-phase column with a suitable mobile phase (e.g., acetonitrile/water or methanol/water) can be employed.
-
Gas Chromatography (GC): GC can also be used for purity analysis, potentially after derivatization of the phenolic hydroxyl group to increase volatility.
Applications in Drug Development and Medicinal Chemistry
The diaryl sulfone scaffold is of significant interest in medicinal chemistry due to its presence in a variety of biologically active compounds.[2][3] 4-(Benzenesulfonyl)phenol, as a key intermediate, provides a versatile platform for the synthesis of novel drug candidates.
The Diaryl Sulfone Moiety as a Privileged Scaffold
Diaryl sulfones are known to exhibit a wide range of pharmacological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[3] The sulfone group is a stable, non-metabolizable mimic of a sulfoxide or a sulfide, and it can act as a hydrogen bond acceptor. Its rigid nature can also help in orienting the two aromatic rings in a specific conformation for optimal binding to biological targets.
Potential Therapeutic Applications
-
Antimicrobial Agents: Benzenesulfonamide derivatives have a long history as antimicrobial agents.[9] The diaryl sulfone core of 4-(Benzenesulfonyl)phenol can be further functionalized to explore new antibacterial and antifungal compounds.
-
Anti-inflammatory Drugs: Some diaryl sulfones have shown anti-inflammatory activity, potentially through the inhibition of enzymes like cyclooxygenases (COXs) or phosphodiesterases (PDEs).[9]
-
Anticancer Agents: The structural similarity of some diaryl sulfones to combretastatin A-4, a potent anticancer agent, suggests their potential as tubulin polymerization inhibitors.[10]
-
Enzyme Inhibitors: The sulfonyl group can interact with the active sites of various enzymes, making diaryl sulfones promising candidates for the development of enzyme inhibitors.
Diagram: Potential Therapeutic Targets
Caption: Derivatization of 4-(Benzenesulfonyl)phenol for targeting various biological pathways.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 4-(Benzenesulfonyl)phenol.
Hazard Identification
Based on available safety data, 4-(Benzenesulfonyl)phenol is classified as follows:
-
Acute toxicity, oral (Category 4), H302: Harmful if swallowed.[11]
-
Skin corrosion/irritation (Category 2), H315: Causes skin irritation.[11]
-
Serious eye damage/eye irritation (Category 2A), H319: Causes serious eye irritation.[11]
-
Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3), H335: May cause respiratory irritation.[11]
Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Ventilation: Handle in a well-ventilated area or in a chemical fume hood to avoid inhalation of dust.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
4-(Benzenesulfonyl)phenol is a valuable and versatile chemical compound with significant potential for researchers in organic synthesis and drug discovery. Its straightforward synthesis, combined with the proven biological relevance of the diaryl sulfone scaffold, makes it an attractive starting material for the development of novel therapeutic agents. This guide has provided a comprehensive technical overview to support and encourage further investigation and application of this promising molecule.
References
-
Benzenesulfonyl chloride. Organic Syntheses. [Link]
-
Beaudry, C. M. (2020). Synthesis of Highly Substituted Phenols and Benzenes with Complete Regiochemical Control. Beaudry Research Group. [Link]
- Cooley, T. A., Dawood, I. A. S., Austhof, E. R., Duran, J. R. J., & Franklin, M. (2017). Facile synthesis of arylsulfonates from phenol derivatives and sulfonyl chlorides. Trends in Organic Chemistry, 18.
-
Heterogeneous copper-catalyzed synthesis of diaryl sulfones. RSC Publishing. [Link]
-
4-Phenolsulfonic acid. mzCloud. [Link]
-
Drugs with diaryl sulfone and catechol skeletons. ResearchGate. [Link]
-
Preparation of Phenols from Benzene Sulphonic Acid. BYJU'S. [Link]
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Safety Data Sheet: 4-(benzenesulfonyl)phenol. Angene Chemical. [Link]
-
Festus, C., et al. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Frontiers in Chemistry. [Link]
- Preparation of diaryl sulfones.
-
Triflic-Acid-Catalyzed Friedel-Crafts Reaction for the Synthesis of Diaryl Sulfones. Chemistry Europe. [Link]
-
A diaryl sulfide, sulfoxide, and sulfone bearing structural similarities to combretastatin A-4. PubMed. [Link]
-
Enhanced Antimicrobial Efficacy of Sulfones and Sulfonamides via Cage-Like Silsesquioxane Incorporation. ACS Publications. [Link]
-
Phenol Derivatives and Their Bioactivities: A Comprehensive Review. ResearchGate. [Link]
-
FT-IR, 1H NMR, 13C NMR and X-ray crystallographic structure determination of 4-nitro-benzenesulfonic acid 2,4-bis-(1-phenyl-ethyl)-naphthalen-1-yl ester. ResearchGate. [Link]
-
Benzenesulfonic acid, 4-hydroxy-. NIST WebBook. [Link]
-
Friedel–Crafts reaction of phenol. Chemistry Stack Exchange. [Link]
-
Benzenesulfonamide, N-(4-nitrophenyl)-. NIST WebBook. [Link]
-
Friedel–Crafts sulfonylation of aromatics catalysed by solid acids: An eco-friendly route for sulfone synthesis. RSC Publishing. [Link]
-
Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria. Frontiers. [Link]
-
Condition-Regulated Regiodivergent Synthesis of Biaryl Sulfones via Sulfonylation of Diaryl λ3-Bromanes and Chloranes. ACS Publications. [Link]
- Hydrolysis of friedel-crafts catalyst-complexes.
-
Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. PMC. [Link]
-
Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. MDPI. [Link]
-
msbnk-lcsb-lu017202. MassBank. [Link]
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mass spectrum of phenol C6H6O C6H5OH fragmentation pattern. Doc Brown's Chemistry. [Link]
-
infrared spectrum of phenol C6H6O C6H5OH. Doc Brown's Chemistry. [Link]
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- 11. angenechemical.com [angenechemical.com]
4-(Benzenesulfonyl)phenol chemical structure and properties
Chemical Identity, Synthesis, and Industrial Applications[1]
Executive Summary
4-(Benzenesulfonyl)phenol (CAS: 7402-69-9), often referred to as monohydroxy diphenyl sulfone , represents a critical intermediate in the sulfone class of organosulfur compounds. Unlike its di-functional analog Bisphenol S (BPS), this molecule possesses a single hydroxyl group, imparting unique solubility and reactivity profiles. It serves as a high-performance developer and sensitizer in thermal recording materials and a versatile building block in the synthesis of polysulfone engineering thermoplastics. This guide provides a definitive technical analysis of its structure, synthesis, and functional properties.
Chemical Identity & Structural Analysis
Nomenclature and Identification
-
IUPAC Name: 4-(Benzenesulfonyl)phenol[1]
-
Common Synonyms: 4-Hydroxydiphenyl sulfone; Monohydroxy diphenyl sulfone; Phenyl-4-hydroxyphenyl sulfone.
-
CAS Registry Number: 7402-69-9
-
Molecular Formula: C₁₂H₁₀O₃S
-
Molecular Weight: 234.27 g/mol [2]
Structural Architecture
The molecule consists of a phenol ring linked to a benzene ring via a sulfonyl (-SO₂-) bridge. The sulfonyl group is a strong electron-withdrawing group (EWG), which significantly influences the electronic density of the phenolic ring.
-
Electronic Effect: The -SO₂- group withdraws electron density from the phenolic ring via induction (-I) and resonance (-R). This stabilizes the phenoxide ion, making the hydroxyl proton more acidic (lower pKa) compared to unsubstituted phenol.
-
Steric Conformation: The C-S-C bond angle is approximately 104°, creating a "V" shape that disrupts planar stacking, contributing to its specific melting behavior and solubility in polar organic solvents.
Figure 1: Structural components of 4-(Benzenesulfonyl)phenol illustrating the electron-withdrawing nature of the sulfone bridge.[1][3]
Physicochemical Profile
The following data summarizes the core physical properties. Note that unlike BPS, the mono-hydroxy variant exhibits distinct solubility due to its asymmetry.
| Property | Value | Context |
| Physical State | Crystalline Solid | White to off-white powder |
| Melting Point | 130°C – 135°C (Est.) | Lower than BPS (245°C) due to lack of intermolecular H-bonding symmetry |
| pKa (Phenolic) | ~8.5 – 9.0 | More acidic than phenol (pKa 10) due to sulfone EWG |
| Solubility (Water) | Low (<1 g/L) | Hydrophobic aromatic rings dominate |
| Solubility (Organic) | High | Soluble in alcohols, acetone, DMSO, and ethyl acetate |
| Partition Coeff (LogP) | ~2.2 | Indicates lipophilic character suitable for membrane penetration |
Synthesis & Manufacturing Protocols
The industrial synthesis of 4-(Benzenesulfonyl)phenol typically follows a Friedel-Crafts sulfonylation pathway or a Fries rearrangement of the sulfonate ester. The Fries Rearrangement route is preferred for laboratory precision to ensure regiospecificity at the para position.
Protocol: Fries Rearrangement Route
This method avoids the formation of the ortho isomer and bis-sulfonated byproducts.
Reagents:
-
Phenol (1.0 eq)
-
Benzenesulfonyl chloride (1.0 eq)
-
Aluminum Chloride (AlCl₃) (1.2 eq)
-
Solvent: Nitrobenzene or Dichloromethane (DCM)
Step-by-Step Methodology:
-
Esterification (Formation of Phenyl Benzenesulfonate):
-
Dissolve phenol in DCM containing pyridine (1.1 eq) as an acid scavenger.
-
Add benzenesulfonyl chloride dropwise at 0°C to control the exotherm.
-
Stir at room temperature for 4 hours.
-
Wash with dilute HCl, dry over MgSO₄, and concentrate to yield phenyl benzenesulfonate.
-
-
Fries Rearrangement:
-
Mix the isolated phenyl benzenesulfonate with anhydrous AlCl₃ (Lewis Acid catalyst).
-
Heat the neat mixture to 120°C–140°C for 2 hours. The Lewis acid complexes with the oxygen, facilitating the migration of the sulfonyl group to the para position.
-
Note: The para isomer is thermodynamically favored at higher temperatures.
-
-
Quenching & Purification:
-
Cool the reaction mass and quench carefully with ice-water/HCl to break the Aluminum complex.
-
Extract the precipitate with ethyl acetate.
-
Recrystallization: Purify using Ethanol/Water (80:20) to obtain white crystals of 4-(Benzenesulfonyl)phenol.
-
Figure 2: Synthetic pathway via Fries Rearrangement ensuring para-selectivity.
Reactivity & Derivatization
The chemical behavior of 4-(Benzenesulfonyl)phenol is governed by the interplay between the acidic phenol and the inert sulfone bridge.
Phenolic Reactions
-
Etherification: Reacts with alkyl halides (e.g., allyl bromide, benzyl chloride) in the presence of K₂CO₃ to form ethers. These derivatives (e.g., 4-Benzyloxy-4'-hydroxydiphenyl sulfone) are used as specialized developers in thermal paper to adjust melting points.
-
Epoxidation: Reacts with epichlorohydrin to form glycidyl ethers, serving as monomers for high-performance epoxy resins requiring thermal stability.
Sulfone Bridge Stability
The sulfone group (-SO₂-) is chemically inert to oxidation and reducing agents under standard conditions. This stability allows the molecule to withstand the high temperatures (>200°C) encountered in polymer processing and thermal printing heads.
Applications in Material Science
Thermal Recording Materials (Thermal Paper)
This is the primary commercial application. 4-(Benzenesulfonyl)phenol acts as a developer or sensitizer .
-
Mechanism: In a thermal printer, the thermal head heats the paper.[4][5] The sensitizer (4-(Benzenesulfonyl)phenol) melts (approx. 130°C), acting as a solvent that dissolves the leuco dye (color former) and the proton donor (developer).
-
Advantage: Its melting point is ideal for high-speed printing, allowing faster image formation compared to higher-melting developers like BPS.
Engineering Thermoplastics
Used as a co-monomer or chain terminator in the synthesis of Polyethersulfone (PES) . The mono-functional nature allows it to control molecular weight (end-capping), preventing the polymer viscosity from becoming too high during processing.
Safety & Handling (MSDS Highlights)
Signal Word: WARNING
| Hazard Class | H-Code | Statement |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed. |
| Skin Irritation | H315 | Causes skin irritation.[2] |
| Eye Irritation | H319 | Causes serious eye irritation.[2][6] |
| STOT - SE | H335 | May cause respiratory irritation.[2][6] |
Handling Protocol:
-
PPE: Wear nitrile gloves, safety goggles, and a P95 dust mask.
-
Storage: Store in a cool, dry place away from strong oxidizing agents.
-
Spill: Sweep up dry solid to avoid dust generation; do not flush into surface water.[6]
References
-
Angene Chemical. (2021).[7] Safety Data Sheet: 4-(Benzenesulfonyl)phenol (CAS 7402-69-9). Retrieved from
-
PubChem. (2023). Compound Summary: 4-(Benzenesulfonyl)phenol (CID 343804).[1] National Library of Medicine. Retrieved from
-
Simson Pharma. (2023). Product Specification: 4(Benzene Sulfonyl) Phenol. Retrieved from
-
U.S. EPA. (2010). Bisphenol A Alternatives in Thermal Paper. Design for the Environment Report. Retrieved from
-
Organic Syntheses. (1931). Benzenesulfonyl chloride synthesis and reactivity. Coll. Vol. 1, p. 504. Retrieved from
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- 3. Benzenesulfonamide | C6H7NO2S | CID 7370 - PubChem [pubchem.ncbi.nlm.nih.gov]
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4-(Benzenesulfonyl)phenol IUPAC name and synonyms
[1][2][3][4]
Nomenclature & Identity
4-(Benzenesulfonyl)phenol is an organosulfur compound belonging to the class of diaryl sulfones.[1][2] It is structurally characterized by a central sulfonyl group (
It is critical to distinguish this compound from Bisphenol S (4,4'-sulfonyldiphenol), which contains two hydroxyl groups. 4-(Benzenesulfonyl)phenol is the monohydroxy analog.
| Parameter | Details |
| IUPAC Name | 4-(Benzenesulfonyl)phenol |
| Common Synonyms | 4-Hydroxydiphenyl sulfone; |
| CAS Registry Number | 7402-69-9 |
| Molecular Formula | |
| Molecular Weight | 234.27 g/mol |
| SMILES | Oc1ccc(cc1)S(=O)(=O)c2ccccc2 |
| InChIKey | JSUKRBMPOXGCPR-UHFFFAOYSA-N |
Structural Visualization
The following diagram illustrates the chemical structure and functional connectivity of 4-(Benzenesulfonyl)phenol.
Figure 1: Structural connectivity of 4-(Benzenesulfonyl)phenol showing the electron-donating hydroxyl group and the electron-withdrawing sulfonyl bridge.
Physicochemical Profile
The sulfonyl group induces a strong electron-withdrawing effect, increasing the acidity of the phenolic hydroxyl group compared to phenol itself. This property is pivotal for its reactivity in nucleophilic substitutions and its behavior in biological systems.
| Property | Value / Description |
| Physical State | Solid (Crystalline powder) |
| Boiling Point | ~441°C (Predicted at 760 mmHg) [1] |
| Flash Point | ~220.5°C [1] |
| Density | ~1.329 g/cm³ [1] |
| Solubility | Soluble in organic solvents (DMSO, Methanol, Acetone); sparingly soluble in water.[1][2] |
| pKa | ~7.5 - 8.0 (Predicted; more acidic than phenol due to -SO2- effect) |
| LogP | ~2.2 - 3.3 (Lipophilic) [1] |
Synthetic Pathways
The synthesis of 4-(Benzenesulfonyl)phenol is typically achieved through Friedel-Crafts Sulfonylation . This method ensures high regioselectivity for the para position due to the steric bulk of the sulfonyl group and the directing effects of the hydroxyl group (if protecting groups are not used) or the use of specific sulfonyl chlorides.
Protocol: Friedel-Crafts Sulfonylation
Reaction: Benzenesulfonyl chloride + Phenol
Mechanistic Insight:
The reaction involves the electrophilic attack of the benzenesulfonyl cation (generated in situ) on the electron-rich phenol ring. The use of a Lewis acid catalyst (
Step-by-Step Methodology
-
Reagent Preparation :
-
Substrate : Phenol (1.0 eq)
-
Reagent : Benzenesulfonyl chloride (1.1 eq)
-
Catalyst : Anhydrous Aluminum Chloride (
, 1.2 eq) or Zinc Chloride ( ). -
Solvent : Nitrobenzene or Dichloromethane (DCM).
-
-
Execution :
-
Dissolve phenol in the chosen solvent under an inert atmosphere (
). -
Cool the solution to 0–5°C to control exothermicity.
-
Add
slowly to form the phenoxy-aluminum complex. -
Add benzenesulfonyl chloride dropwise over 30 minutes.
-
Allow the mixture to warm to room temperature, then reflux (if using higher boiling solvents) for 2–4 hours to drive the rearrangement to the sulfone (thermodynamic product) rather than the sulfonate ester (kinetic product).
-
-
Work-up :
-
Quench the reaction mixture carefully into ice-cold dilute HCl.
-
Extract the organic phase with Ethyl Acetate.
-
Wash with brine and dry over anhydrous
. -
Concentrate under reduced pressure.
-
-
Purification :
-
Recrystallize from Ethanol/Water or Toluene to obtain white crystals.
-
Purity Check : Verify by HPLC or
-NMR (Doublet at ~6.8-7.0 ppm for protons ortho to -OH).
-
Figure 2: Synthetic workflow for the production of 4-(Benzenesulfonyl)phenol via Friedel-Crafts sulfonylation.
Applications in Research & Industry
Thermal Paper Developers
While Bisphenol A (BPA) and Bisphenol S (BPS) are the dominant developers, 4-(Benzenesulfonyl)phenol serves as a specialized non-bisphenol developer or sensitizer. Its mono-hydroxy structure offers a different thermal response profile, potentially providing faster image development speeds or improved stability in specific thermal coating formulations [2].
Pharmaceutical Intermediate
The compound serves as a versatile scaffold for sulfonamide synthesis . The phenolic hydroxyl group can be functionalized (e.g., alkylated or esterified) to create "prodrug" forms or to tune lipophilicity, while the sulfone moiety remains a stable, pharmacologically active core often found in:
-
COX-2 Inhibitors : Diaryl sulfones are a common motif in anti-inflammatory drugs.
-
Antimicrobial Agents : Sulfone derivatives exhibit bacteriostatic properties.
Polymer Science
Used as a monomer or chain terminator in the synthesis of Polyethersulfones (PES) . The mono-functional nature allows it to control molecular weight distributions in polymerization reactions involving dihalodiphenyl sulfones and bisphenols.
Safety & Handling
Signal Word : WARNING
-
Hazard Statements :
-
H315: Causes skin irritation.[3]
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Handling Protocol :
References
-
ChemicalBook / Chem960 . 4-(Benzenesulfonyl)phenol Properties and CAS Data. Retrieved from and .
-
ResearchGate . Bisphenol A and replacements in thermal paper: A review. Retrieved from .
-
National Institutes of Health (NIH) - PubChem . 4-(Benzenesulfonyl)phenol Compound Summary. Retrieved from .
-
Google Patents . Process for producing diphenyl sulfone compounds. Retrieved from .
Sources
- 1. m.chem960.com [m.chem960.com]
- 2. 104667-72-3,N-(5-amino-4H-1,2,4-triazol-3-yl)benzenesulfonamide-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 3. fishersci.com [fishersci.com]
- 4. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
4-(Benzenesulfonyl)phenol molecular weight and formula
The following technical guide provides an in-depth analysis of 4-(Benzenesulfonyl)phenol, structured for researchers and drug development professionals.
Physicochemical Profile, Synthetic Pathways, and Industrial Utility[1]
Executive Summary
4-(Benzenesulfonyl)phenol (CAS: 7402-69-9) is an asymmetric diaryl sulfone characterized by a single phenolic hydroxyl group para to a sulfonyl bridge.[1][2][3] Often confused with its bis-functional analog Bisphenol S (4,4'-sulfonyldiphenol), this mono-functional compound represents a distinct chemical entity with unique solubility and reactivity profiles.[1] It serves as a critical intermediate in the synthesis of functional polymers, thermal paper developers, and sulfonamide-based pharmacophores.[1] This guide delineates its molecular properties, preferred synthetic routes via Fries rearrangement, and analytical characterization standards.[1]
Part 1: Chemical Identity & Physicochemical Properties[4][5]
The molecular architecture of 4-(Benzenesulfonyl)phenol consists of an electron-withdrawing sulfonyl group (
Table 1: Core Chemical Data
| Property | Specification |
| IUPAC Name | 4-(Benzenesulfonyl)phenol |
| Common Synonyms | 4-Hydroxydiphenyl sulfone; |
| CAS Registry Number | 7402-69-9 |
| Molecular Formula | |
| Molecular Weight | 234.27 g/mol |
| SMILES | O=S(=O)(c1ccccc1)c2ccc(O)cc2 |
| Physical State | White crystalline solid |
| Predicted pKa | 8.5 – 9.1 (Phenolic OH, acidified by |
| Solubility | Soluble in DMSO, Methanol, Acetone; Insoluble in Water |
Part 2: Synthetic Pathways (Expert Methodologies)[1]
While direct sulfonylation of phenol with benzenesulfonyl chloride is possible, it often yields mixtures of ortho/para isomers and sulfonate esters.[1] The Thia-Fries Rearrangement of phenyl benzenesulfonate is the most authoritative protocol for achieving high regioselectivity toward the para isomer.[1]
Preferred Protocol: Thia-Fries Rearrangement
This two-step sequence first isolates the sulfonate ester, followed by a Lewis acid-catalyzed rearrangement.[1] This method minimizes purification overhead compared to direct Friedel-Crafts sulfonylation.[1]
Step 1: Esterification
Reagents: Phenol, Benzenesulfonyl chloride, NaOH (aq).[1]
Mechanism: Nucleophilic attack of the phenoxide ion on the sulfonyl sulfur.[1]
Step 2: Regioselective Rearrangement
Reagents: Aluminum Chloride (
Synthetic Workflow Visualization
Figure 1: The Thia-Fries rearrangement pathway ensures high regioselectivity for the para-isomer, avoiding ortho-isomer contamination common in direct Friedel-Crafts approaches.[1]
Part 3: Analytical Characterization
Validating the structure requires distinguishing the mono-hydroxy compound from the di-hydroxy Bisphenol S.[1]
Proton NMR ( -NMR)
The spectrum will display two distinct aromatic systems:
-
Ring A (Phenol side): An
pattern characteristic of para-substitution.[1] Look for two doublets (integrating to 2H each) around 6.9 ppm (ortho to OH) and 7.8 ppm (ortho to ).[1] -
Ring B (Unsubstituted Phenyl): A complex multiplet integrating to 5H (2H ortho, 2H meta, 1H para) typically in the 7.5–7.9 ppm range.[1]
-
Differentiation: Bisphenol S would show only the
pattern (symmetric), whereas 4-(Benzenesulfonyl)phenol shows the additional monosubstituted ring signals.[1]
Infrared Spectroscopy (FT-IR)[1]
-
O-H Stretch: Broad band at 3200–3400 cm⁻¹.[1]
-
Sulfone (
): Strong characteristic symmetric and asymmetric stretches at 1150 cm⁻¹ and 1300–1320 cm⁻¹ .[1]
Part 4: Applications in Drug Development & Industry[1]
Pharmacophore Development
The diaryl sulfone moiety is a privileged scaffold in medicinal chemistry, known for its stability and metabolic resistance.[1]
-
Mechanism: The sulfone group acts as a hydrogen bond acceptor and a rigid spacer.[1]
-
Utility: 4-(Benzenesulfonyl)phenol serves as a precursor for sulfonamide antibiotics and non-steroidal anti-inflammatory drugs (NSAIDs) where the phenolic OH allows for further derivatization (e.g., etherification to improve lipophilicity).[1]
Thermal Paper Developers
Similar to Bisphenol S, this compound is used as a color developer in thermal recording materials.[1] The phenolic proton donates a hydrogen to a leuco dye (e.g., crystal violet lactone), inducing a color change upon heating.[1] Its asymmetric structure often provides different melting and solubility characteristics, allowing for fine-tuning of thermal sensitivity.[1]
Polymer Additives
Used as a monomer or chain terminator in the synthesis of polyethersulfones (PES).[1] The monofunctionality can control molecular weight distributions in step-growth polymerization.[1]
References
-
PubChem. (2025).[1][4][5] 4-(Benzenesulfonyl)phenol - Compound Summary. National Library of Medicine.[1] Retrieved from [Link][1]
-
Gaikwad, S. V., et al. (2015).[1][6] Chemoselective C-Benzoylation of Phenols by Using AlCl3 Under Solvent-Free Conditions. Bulletin of the Chemical Society of Ethiopia. (Cited for AlCl3/Fries rearrangement mechanism relevance).
Sources
- 1. Bisphenol S - Wikipedia [en.wikipedia.org]
- 2. 7402-69-9,4-(benzenesulfonyl)phenol-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 3. arctomsci.com [arctomsci.com]
- 4. Bisphenol S | C12H10O4S | CID 6626 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Benzenesulfonamide | C6H7NO2S | CID 7370 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Advanced Synthesis & Mechanistic Pathways of 4-(Benzenesulfonyl)phenol
Content Type: Technical Guide / Whitepaper Audience: Researchers, Process Chemists, and Drug Development Scientists
Executive Summary & Strategic Context
4-(Benzenesulfonyl)phenol (CAS: 24563-52-8), often distinct from its bis-functional analog Bisphenol S, serves as a critical monofunctional monomer in polysulfone engineering and a high-fidelity developer in thermal imaging systems. Unlike the commoditized synthesis of Bisphenol S, the production of the mono-hydroxy variant requires precise regiochemical control to prevent double sulfonylation or unwanted isomer formation.
This guide outlines the three primary synthetic architectures, evaluating them through the lens of process scalability , atom economy , and mechanistic integrity . We prioritize the Friedel-Crafts Sulfonylation of Anisole for laboratory-scale precision and the Hydrolytic SNAr of 4-Chlorodiphenyl Sulfone for industrial robustness.
Mechanistic Pathways
Pathway A: The Precision Route (Anisole Sulfonylation & Demethylation)
Best for: High-purity standards, medicinal chemistry intermediates.
Direct sulfonylation of phenol often yields mixtures of esters (sulfonates) and C-sulfonylated products. To enforce regioselectivity, we employ a protection-deprotection strategy using anisole.
Mechanism:
-
Electrophilic Activation: Aluminum chloride (
) complexes with benzenesulfonyl chloride, generating a highly electrophilic sulfonyl cation equivalent ( ). -
Sigma Complex Formation: The methoxy group of anisole acts as a strong ortho, para-director. Steric hindrance at the ortho position heavily favors para attack, forming the resonance-stabilized sigma complex.
-
Re-aromatization: Loss of a proton restores aromaticity, yielding 4-methoxydiphenyl sulfone.
-
Demethylation: Treatment with boron tribromide (
) or hydrobromic acid ( ) cleaves the ether. The Lewis acid coordinates to the ether oxygen, weakening the bond for nucleophilic attack by bromide.
Figure 1: Stepwise mechanistic flow for the Anisole protection-deprotection strategy.
Pathway B: The Industrial Route (Nucleophilic Aromatic Substitution)
Best for: Kilogram-scale production, cost efficiency.
This route leverages the electron-withdrawing power of the sulfone group to activate a chloro-substituent toward nucleophilic attack.
Mechanism (SNAr):
-
Activation: The sulfonyl group (
) pulls electron density from the benzene ring, making the carbon attached to the chlorine susceptible to nucleophilic attack. -
Meisenheimer Complex: Hydroxide ion (
) attacks the ipso carbon, temporarily disrupting aromaticity to form a negative charge-delocalized intermediate (Meisenheimer complex). -
Elimination: The chloride ion is expelled, restoring aromaticity and yielding the phenoxide, which is protonated upon acidification.
Figure 2: Energy pathway for the SNAr hydrolysis of 4-chlorodiphenyl sulfone.
Comparative Process Data
The following table summarizes the trade-offs between the primary synthetic routes.
| Parameter | Anisole Route (Lab) | SNAr Hydrolysis (Industrial) | Thia-Fries Rearrangement |
| Starting Materials | Anisole, PhSO₂Cl | 4-Chlorodiphenyl sulfone, NaOH | Phenyl benzenesulfonate |
| Key Reagent | AlCl₃ / BBr₃ | NaOH (aq) | AlCl₃ / TiCl₄ |
| Regioselectivity | >98% para | 100% para (pre-determined) | Mixture (ortho/para) |
| Reaction Temp | 0°C to Reflux | 140°C - 200°C (Pressure) | 120°C - 160°C |
| Yield | 85-92% | 90-95% | 60-75% |
| Primary Impurity | 2-isomer (<1%) | Unreacted chloride | Ortho-isomer, Phenol |
Detailed Experimental Protocol (Anisole Route)
Objective: Synthesis of high-purity 4-(Benzenesulfonyl)phenol (10g scale).
Phase 1: Sulfonylation
-
Setup: Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, addition funnel, reflux condenser, and nitrogen inlet. Flame-dry the apparatus.
-
Reagents: Charge the flask with Aluminum Chloride (
) (14.0 g, 105 mmol) and dry Dichloromethane (DCM) (50 mL). Cool to 0°C. -
Addition: Mix Benzenesulfonyl chloride (17.6 g, 100 mmol) in DCM (20 mL). Add dropwise to the
slurry over 15 minutes. -
Substrate: Add Anisole (10.8 g, 100 mmol) dropwise, maintaining internal temperature <5°C. The solution will darken.
-
Reaction: Allow to warm to room temperature and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 3:1).
-
Quench: Pour the mixture carefully onto 200g of crushed ice/HCl. Separate the organic layer, wash with brine, dry over
, and concentrate to yield crude 4-methoxydiphenyl sulfone. Recrystallize from ethanol if necessary.
Phase 2: Demethylation
-
Setup: Place the intermediate sulfone (10 mmol) in a dry flask with DCM (30 mL) under nitrogen. Cool to -78°C (Dry ice/acetone).
-
Reagent: Add Boron Tribromide (
) (1.0 M in DCM, 12 mL, 12 mmol) dropwise. -
Reaction: Remove the cooling bath and stir at room temperature for 12 hours.
-
Workup: Quench slowly with water (exothermic!). Extract with Ethyl Acetate (3x). Wash with
(aq) to remove acidic impurities. -
Purification: Dry organic phase, concentrate, and recrystallize from Toluene/Ethanol to obtain white needles.
Critical Mechanistic Insights
-
The "Thia-Fries" Alternative: While phenyl benzenesulfonate can be rearranged using
(similar to the Fries rearrangement of esters), this pathway is thermodynamically controlled. At higher temperatures (>160°C), the ortho-isomer becomes more prevalent due to the stability of the chelated aluminum complex involving the sulfone oxygen and the phenolate oxygen. The Anisole route avoids this by locking the oxygen as a methyl ether, sterically precluding ortho attack. -
SNAr Activation Energy: The sulfone group is a potent electron-withdrawing group (
), comparable to a nitro group. This lowers the activation energy for the formation of the Meisenheimer complex, allowing the displacement of the chloride leaving group by hydroxide without the need for extreme conditions (e.g., benzyne mechanism).
References
- Title: Friedel-Crafts Sulfonylation of Aromatics.
-
Industrial Hydrolysis Route
-
Nucleophilic Aromatic Substitution Mechanism
- Title: Nucleophilic Aromatic Substitution: Introduction and Mechanism.
- Source: Master Organic Chemistry.
-
URL:[Link]
-
Fries Rearrangement Analogies
- Title: Fries Rearrangement.
- Source: Organic Chemistry Portal.
-
URL:[Link]
-
General Synthesis of Sulfones
- Title: Synthesis of sulfonates from sulfonyl chloride deriv
- Source: ResearchG
-
URL:[Link]
Sources
- 1. Preparation of 4-Chloro-4'-hydroxyldiphenylsulfone from 4,4'- DichlorodiphenyI Sulfone by PartiaI Hydrolysis-SciEngine [sciengine.com]
- 2. GB2476147A - Process for the production of 4,4'-dichlorodiphenyl sulfone - Google Patents [patents.google.com]
- 3. US4871876A - Preparation of 4,4' dichlorodiphenyl sulfone - Google Patents [patents.google.com]
- 4. KR20020022157A - Process for preparing 4-hydroxy-4-isopropoxy diphenyl sulfones - Google Patents [patents.google.com]
An In-depth Technical Guide to the Crystal Structure and Morphology of 4-(Benzenesulfonyl)phenol
Abstract
This technical guide provides a comprehensive overview of the anticipated crystal structure, morphology, and physicochemical properties of 4-(Benzenesulfonyl)phenol. In the absence of a publicly available, definitive crystal structure for this specific compound, this guide leverages crystallographic data from the closely related isomer, N-(4-hydroxyphenyl)benzenesulfonamide, to infer and discuss the probable molecular arrangement and intermolecular interactions. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the experimental methodologies for the synthesis, crystallization, and characterization of such sulfonyl-containing phenolic compounds. The guide details the causality behind experimental choices and provides self-validating protocols for robust scientific inquiry.
Introduction: The Significance of Sulfonylphenols in Medicinal Chemistry
The sulfonamide and sulfonyl moieties are cornerstones in modern medicinal chemistry, present in a wide array of therapeutic agents with diverse biological activities.[1] The precise three-dimensional arrangement of molecules in the solid state, governed by their crystal structure, profoundly influences critical pharmaceutical parameters such as solubility, dissolution rate, bioavailability, and stability. Consequently, a thorough understanding of the crystal structure and morphology of active pharmaceutical ingredients (APIs) and their intermediates is paramount for effective drug development.
4-(Benzenesulfonyl)phenol, a molecule combining a phenol and a diphenyl sulfone scaffold, represents an important structural motif. While a specific crystal structure for this compound is not readily found in open literature, we can deduce its likely solid-state behavior by examining closely related analogues. This guide will use N-(4-hydroxyphenyl)benzenesulfonamide as a primary reference to explore the expected structural characteristics and the analytical workflows required for their determination.
Synthesis and Crystallization: A Protocol Driven by Chemical Rationale
The synthesis of aryl sulfonamides and sulfones often proceeds via nucleophilic substitution on a sulfonyl chloride. The following protocol, adapted from the synthesis of N-(4-hydroxyphenyl)benzenesulfonamide, illustrates a robust method for obtaining crystalline material suitable for structural analysis.[2]
Experimental Protocol: Synthesis and Single Crystal Growth
Objective: To synthesize and grow single crystals of a sulfonyl-containing phenol.
Rationale: The reaction of a sulfonyl chloride with a phenolic amine (or phenol under appropriate basic conditions) is a well-established and efficient method for forming the sulfonyl-aryl bond. The choice of a biphasic reaction medium with a phase-transfer catalyst can enhance reaction rates and simplify purification. For crystallization, slow evaporation is a straightforward and effective technique for producing high-quality single crystals by allowing for gradual self-assembly of the molecules into a well-ordered lattice.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 10.0 mmol of p-aminophenol in 25 mL of water containing 10.0 mL of a 10% aqueous sodium carbonate solution. The basic conditions are essential to deprotonate the phenol and/or facilitate the reaction with the sulfonyl chloride.
-
Addition of Sulfonyl Chloride: While stirring vigorously, slowly add 10.0 mmol of benzenesulfonyl chloride to the mixture at room temperature. The reaction is typically exothermic and should be controlled.
-
Reaction Progression: Continue stirring for approximately 30-60 minutes. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, evaporate the solvent under reduced pressure. The resulting crude product is then washed thoroughly with water to remove inorganic salts and dried.
-
Crystallization: Dissolve the purified product in a minimal amount of a suitable solvent, such as methanol or ethanol. Allow the solvent to evaporate slowly and undisturbed at room temperature over several days. High-quality, needle-like crystals are expected to form.[2]
Visualization of the Synthetic Workflow
Caption: Synthetic workflow for a representative sulfonyl-containing phenol.
Elucidation of the Crystal Structure: A Multi-faceted Approach
The determination of a compound's crystal structure is a definitive analytical endeavor. The primary technique for this is single-crystal X-ray diffraction, which provides the precise arrangement of atoms in the crystal lattice.
Single-Crystal X-ray Diffraction (SC-XRD)
Causality: SC-XRD is the gold standard for crystal structure determination because the diffraction pattern produced when a single crystal is irradiated with X-rays is directly related to the arrangement of atoms within the crystal. The resulting electron density map allows for the precise determination of bond lengths, bond angles, and intermolecular interactions.
Anticipated Crystal System and Space Group: Based on the analysis of the isomeric N-(4-hydroxyphenyl)benzenesulfonamide, 4-(Benzenesulfonyl)phenol is likely to crystallize in a common crystal system for organic molecules, such as orthorhombic or monoclinic.[2] The presence of chiral centers is not inherent to the molecule, so a centrosymmetric space group would be expected.
Table 1: Crystallographic Data for N-(4-hydroxyphenyl)benzenesulfonamide[2]
| Parameter | Value |
| Chemical Formula | C₁₂H₁₁NO₃S |
| Molecular Weight | 249.28 |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 5.1072 (2) |
| b (Å) | 9.3948 (4) |
| c (Å) | 24.0903 (10) |
| V (ų) | 1155.88 (8) |
| Z | 4 |
The Pivotal Role of Hydrogen Bonding
Expertise & Experience: In the solid state, molecules containing both hydrogen bond donors (like the phenolic hydroxyl group) and acceptors (the sulfonyl oxygens) will invariably utilize these functionalities to form an extensive network of hydrogen bonds. This is a primary driving force in the crystal packing of such compounds.
For 4-(Benzenesulfonyl)phenol, it is highly probable that the hydroxyl group of one molecule will form a hydrogen bond with one of the sulfonyl oxygen atoms of a neighboring molecule. This would lead to the formation of chains or more complex three-dimensional networks, significantly influencing the crystal's stability and physical properties. In the case of N-(4-hydroxyphenyl)benzenesulfonamide, the structure is stabilized by both N—H⋯O and O—H⋯O hydrogen bonds, creating a robust three-dimensional architecture.[2]
Caption: Probable hydrogen bonding motif in 4-(Benzenesulfonyl)phenol.
Powder X-ray Diffraction (PXRD)
Trustworthiness: While SC-XRD provides the definitive structure, PXRD is an indispensable tool for routine analysis, quality control, and the study of polymorphism.[3] A powder diffraction pattern serves as a unique "fingerprint" for a specific crystalline phase. Any variation in the peak positions or intensities would indicate a different crystal form (polymorph) or the presence of impurities.
Experimental Protocol: PXRD Analysis
-
Sample Preparation: A small amount of the crystalline powder is gently packed into a sample holder.
-
Data Acquisition: The sample is irradiated with a monochromatic X-ray beam, and the intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).
-
Data Analysis: The resulting diffractogram is analyzed for peak positions and intensities, which can be compared to a reference pattern or used for phase identification.
Crystal Morphology and Its Influencing Factors
Crystal morphology, the external shape of a crystal, is a direct consequence of the internal crystal structure and can be influenced by the crystallization conditions.
Predicting Morphology: The Bravais-Friedel-Donnay-Harker (BFDH) Model
Authoritative Grounding: The BFDH model is a classical approach to predicting crystal morphology based on the principle that the crystal faces that grow the slowest are the most prominent in the final crystal shape. These slow-growing faces are typically those with the highest density of lattice points. While more advanced models exist, the BFDH model provides a good initial prediction of the crystal habit.
Visualizing Morphology: Scanning Electron Microscopy (SEM)
Expertise & Experience: SEM is a powerful technique for visualizing the external morphology of crystals. It provides high-resolution images of the crystal surfaces, revealing details about the crystal habit, surface topography, and the presence of any defects. This information is crucial for understanding how the material might behave during formulation and processing.
Thermal and Spectroscopic Characterization
A comprehensive understanding of a crystalline material requires its characterization by thermal and spectroscopic methods.
Thermal Analysis: DSC and TGA
Differential Scanning Calorimetry (DSC): DSC is used to measure the heat flow into or out of a sample as a function of temperature.[4] This allows for the determination of melting point, enthalpy of fusion, and the detection of polymorphic transitions. For a pure crystalline compound like 4-(Benzenesulfonyl)phenol, a single, sharp endothermic peak corresponding to its melting point would be expected.
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. This is used to assess the thermal stability of the compound and to detect the presence of any solvates. A stable, anhydrous crystalline form of 4-(Benzenesulfonyl)phenol should show no significant mass loss until its decomposition temperature.
Caption: Comprehensive analytical workflow for crystal characterization.
Spectroscopic Analysis
FTIR and Raman Spectroscopy: These vibrational spectroscopy techniques are excellent for confirming the presence of key functional groups, such as the O-H stretch of the phenol, the S=O stretches of the sulfonyl group, and the various C-H and C-C vibrations of the aromatic rings.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy in solution provides definitive confirmation of the molecular structure by identifying the chemical environment of each proton and carbon atom.
Conclusion
While the definitive crystal structure of 4-(Benzenesulfonyl)phenol remains to be published, a comprehensive understanding of its likely solid-state properties can be achieved through a combination of inference from closely related structures and a systematic application of established analytical techniques. The molecular structure strongly suggests that hydrogen bonding will be the dominant intermolecular interaction, dictating the crystal packing. The experimental workflows detailed in this guide provide a robust framework for the synthesis, crystallization, and thorough characterization of this and similar sulfonyl-containing phenolic compounds, ensuring scientific integrity and providing the foundational knowledge required for their potential application in drug development and materials science.
References
-
Khan, I., et al. (2010). N-(4-Hydroxyphenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 66(5), o1088. Available at: [Link]
-
Shiva Prasad, K., et al. (2012). Crystal structures of 4-methoxy-N-(4-methylphenyl)benzenesulfonamide and N-(4-fluorophenyl)-4-methoxybenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 12), o3379–o3382. Available at: [Link]
-
Brittain, H. G. (2001). X-ray Diffraction III: Pharmaceutical Applications. Pharmaceutical Technology. Available at: [Link]
-
TA Instruments. (n.d.). Interpreting Unexpected Events and Transitions in DSC Results. Available at: [Link]
-
Sadeek, S. A., et al. (2019). Synthesis and thermal properties of some phenolic resins. International Journal of Industry and Science, 5(2), 1-10. Available at: [Link]
Sources
- 1. Crystal structures of 4-methoxy-N-(4-methylphenyl)benzenesulfonamide and N-(4-fluorophenyl)-4-methoxybenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-(4-Hydroxyphenyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. moodle2.units.it [moodle2.units.it]
- 4. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
Theoretical studies on the electronic structure of 4-(Benzenesulfonyl)phenol
The following technical guide details the theoretical framework for analyzing the electronic structure of 4-(Benzenesulfonyl)phenol . This document is structured for researchers and computational chemists, focusing on Density Functional Theory (DFT) methodologies, electronic property prediction, and pharmaceutical relevance.
Executive Summary
Molecule: 4-(Benzenesulfonyl)phenol (CAS: 24563-52-8) Class: Hydroxydiphenyl sulfones Significance: A structural analogue of Bisphenol S (BPS), this molecule serves as a critical model for understanding the "push-pull" electronic effects in sulfonyl-bridged aromatics. Its asymmetric structure—comprising an electron-rich phenolic ring and an electron-neutral benzene ring connected by a strongly electron-withdrawing sulfonyl group—creates a unique dipole and reactivity landscape relevant to drug design and toxicology (endocrine disruption potential).
This guide outlines the definitive computational protocol to elucidate its Frontier Molecular Orbitals (FMOs) , Molecular Electrostatic Potential (MEP) , and Global Reactivity Descriptors .
Computational Methodology (Protocol)
To ensure high-fidelity results comparable to experimental data (X-ray crystallography, IR/Raman), the following computational workflow is mandated. This protocol balances cost with accuracy, specifically handling the sulfur hypervalency and hydrogen-bonding capacity of the phenolic hydroxyl.
The "Gold Standard" Level of Theory
-
Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is the standard for organic sulfones. However, for analyzing Charge Transfer (CT) excitations, CAM-B3LYP (Coulomb-Attenuating Method) is recommended to correct long-range interaction errors.
-
Basis Set: 6-311++G(d,p) .[1][2]
-
Diffuse functions (++): Critical for describing the lone pairs on the sulfonyl and hydroxyl oxygens.
-
Polarization functions (d,p): Essential for accurate modeling of the hypervalent sulfur atom (
).
-
Validation Workflow
Every geometry optimization must be followed by a vibrational frequency analysis.
-
Optimization: Minimize energy w.r.t. nuclear coordinates.
-
Frequency Check: Ensure no imaginary frequencies (Nimag=0) to confirm a true local minimum.
-
Solvation: Use the SMD (Solvation Model based on Density) model with water (
) or ethanol ( ) to mimic physiological or laboratory environments.
Workflow Visualization
The following diagram illustrates the logical flow of the computational study:
Figure 1: Step-by-step computational workflow for validating electronic structure.
Geometric and Electronic Architecture
Structural Geometry
The sulfonyl group (
-
C-S-C Bond Angle: Expected range: 103° – 105° .
-
S=O Bond Length: Typically 1.44 – 1.46 Å (indicating double bond character).
-
Torsion Angle: The rings are twisted relative to the C-S-C plane to minimize steric hindrance between orth-hydrogens and sulfonyl oxygens.
Frontier Molecular Orbitals (FMO)
The reactivity of 4-(Benzenesulfonyl)phenol is governed by the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
| Orbital | Localization | Chemical Significance |
| HOMO | Phenolic Ring | Acts as the electron donor. The lone pairs on the hydroxyl oxygen contribute significantly, making this ring susceptible to electrophilic attack. |
| LUMO | Sulfonyl + Benzene Ring | Acts as the electron acceptor. The sulfonyl group withdraws density, lowering the LUMO energy and increasing stability. |
| Gap ( | ~4.0 - 4.5 eV | A large gap indicates high chemical hardness ( |
Molecular Electrostatic Potential (MEP)
The MEP map is the primary tool for predicting non-covalent interactions (hydrogen bonding, drug-receptor docking).
-
Negative Potential (Red): Concentrated on the Sulfonyl Oxygens (
) and the Phenolic Oxygen . These are H-bond acceptors. -
Positive Potential (Blue): Concentrated on the Hydroxyl Proton (-OH) . This is the primary H-bond donor.
-
Neutral (Green): The aromatic rings (
-systems).
Reactivity & Biological Implications[2]
Global Reactivity Descriptors
Using Koopmans' theorem, we derive descriptors from FMO energies (
-
Chemical Hardness (
): . High hardness implies the molecule resists charge transfer, making it stable in transport. -
Electrophilicity Index (
): . Measures the propensity to accept electrons. The sulfonyl group significantly boosts compared to simple phenol.
Structure-Activity Relationship (SAR) Logic
The biological activity of 4-(Benzenesulfonyl)phenol is driven by its ability to mimic endogenous hormones (like estradiol) or interact with specific binding pockets.
Figure 2: SAR mapping of functional groups to receptor interaction mechanisms.
Experimental Validation (Spectroscopic Markers)
Theoretical results must be cross-referenced with experimental spectra to validate the model.
-
IR Spectrum:
-
O-H Stretch: A sharp peak around 3600 cm⁻¹ (free) or broad band 3200-3400 cm⁻¹ (H-bonded).
-
S=O Stretch: Asymmetric stretch at ~1280-1300 cm⁻¹ ; Symmetric stretch at ~1140 cm⁻¹ .
-
-
NMR (
and ):-
The sulfonyl group is electron-withdrawing, causing deshielding of ortho-protons on both rings.
-
Protons ortho to the sulfonyl group will appear downfield (~7.8 - 8.0 ppm).
-
Conclusion
The theoretical study of 4-(Benzenesulfonyl)phenol reveals a molecule defined by strong electronic asymmetry. The sulfonyl bridge acts as the electronic "valve," isolating the donor (phenol) and acceptor (benzene) regions while facilitating specific H-bond interactions. For drug development, the MEP surface confirms the capability for bidentate binding (Donor-Acceptor), suggesting potential utility as a pharmacophore in sulfonamide-class inhibitors or endocrine-modulating agents.
References
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Becke, A. D. (1993). Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652. Link
-
Miertus, S., Scrocco, E., & Tomasi, J. (1981). Electrostatic interaction of a solute with a continuum. A direct utilizaion of AB initio molecular potentials for the prevision of solvent effects. Chemical Physics, 55(1), 117-129. Link
-
Tetteh, S., Zugle, R., Adotey, J. P. K., & Quashie, A. (2018). Electronic Spectra of ortho-Substituted Phenols: An Experimental and DFT Study. Journal of Spectroscopy, 2018. Link
-
Sajiki, J. (2001). Structural Analysis of Bisphenol-A and its Methylene, Sulfur, and Oxygen Bridged Bisphenol Analogs. ResearchGate.[2][3][4] Link
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 123350, 4-(Methylsulfonyl)phenol. PubChem. Link
Sources
Discovery and history of 4-(Benzenesulfonyl)phenol
An In-Depth Technical Guide to 4-(Benzenesulfonyl)phenol: Synthesis, Properties, and Applications
Abstract
4-(Benzenesulfonyl)phenol, also known as 4-hydroxyphenyl phenyl sulfone, is a diaryl sulfone compound characterized by a phenol group and a phenyl group linked by a sulfonyl bridge. This structure imparts a unique combination of polarity, rigidity, and hydrogen-bonding capability, making it a valuable intermediate in organic synthesis and a scaffold of interest in medicinal chemistry and material science. This guide provides a comprehensive technical overview of its historical context, primary synthetic methodologies, physicochemical properties, and key applications. Detailed experimental protocols and workflow visualizations are included to support researchers, scientists, and drug development professionals in leveraging this versatile molecule.
Introduction
Phenolic compounds are fundamental structural motifs in a vast number of biologically active molecules and approved pharmaceuticals.[1][2] Among these, diaryl structures, where two aromatic rings are connected by a linker, serve as privileged scaffolds in drug design. 4-(Benzenesulfonyl)phenol belongs to the diaryl sulfone family, a class of compounds recognized for its chemical and thermal stability. The core structure features a sulfone group (SO₂), which acts as a strong electron-withdrawing group and a hydrogen bond acceptor, connected to a phenol ring, which provides a crucial hydrogen bond donor and a site for further functionalization. This combination of features makes 4-(Benzenesulfonyl)phenol and its derivatives attractive for creating molecules with specific three-dimensional conformations and binding properties essential for interacting with biological targets.
History and Discovery Context
The specific discovery of 4-(Benzenesulfonyl)phenol is embedded within the broader history of diaryl sulfone synthesis, which gained industrial significance in the 20th century. The most prominent member of this class is Bis(4-hydroxyphenyl) sulfone (Bisphenol S), a structural analog used extensively in the production of high-performance polymers and as a replacement for Bisphenol A.[3] The foundational chemistry enabling the synthesis of these compounds involves electrophilic aromatic substitution reactions, such as Friedel-Crafts acylations and sulfonations, which were developed in the late 19th and early 20th centuries.
The primary industrial method for producing the parent compound, Bisphenol S, involves the reaction of excess phenol with sulfuric acid at elevated temperatures.[3][4][5] This process, which often utilizes azeotropic distillation to remove water and drive the reaction to completion, typically yields the 4,4'-disubstituted isomer as the major product due to thermodynamic control.[4][5] The synthesis of the mono-substituted 4-(Benzenesulfonyl)phenol requires more controlled reaction conditions to manage the regioselectivity and degree of substitution.
Synthesis and Manufacturing
The synthesis of 4-(Benzenesulfonyl)phenol can be approached through several strategic routes, primarily relying on electrophilic aromatic substitution. The choice of method depends on the desired scale, purity requirements, and available starting materials.
Friedel-Crafts Sulfonylation of Phenol
The most direct and versatile laboratory-scale synthesis involves the Lewis acid-catalyzed sulfonylation of phenol with benzenesulfonyl chloride. In this reaction, the benzenesulfonyl group is introduced as an electrophile onto the electron-rich phenol ring.
-
Mechanism: A Lewis acid, such as aluminum chloride (AlCl₃), coordinates with the benzenesulfonyl chloride, increasing its electrophilicity. The activated complex is then attacked by the phenol ring, typically at the para-position due to steric hindrance at the ortho-positions and the directing effect of the hydroxyl group. Subsequent loss of a proton re-aromatizes the ring to yield the final product.
-
Causality in Experimental Design: The choice of a Lewis acid is critical; stronger acids like AlCl₃ promote the reaction efficiently but can also lead to side products if not used in stoichiometric amounts due to complexation with the phenolic hydroxyl group.[6] The reaction temperature is typically kept low initially to control the reaction rate and then raised to ensure completion. Anhydrous conditions are essential to prevent the deactivation of the Lewis acid catalyst.
Caption: Workflow for Friedel-Crafts Sulfonylation Synthesis.
Controlled Sulfonation of Phenol with Sulfuric Acid
Adapting the industrial process for Bisphenol S, 4-(Benzenesulfonyl)phenol can be synthesized by reacting phenol with sulfuric acid under carefully controlled stoichiometry.[3][4] This method first generates 4-hydroxybenzenesulfonic acid as an intermediate, which then reacts with another molecule of phenol.
-
Mechanism: Phenol is first sulfonated with sulfuric acid to yield primarily p-phenolsulfonic acid.[7] At elevated temperatures, this intermediate can then undergo a condensation reaction with a second molecule of phenol, eliminating water, to form the diaryl sulfone.
-
Causality in Experimental Design: Controlling the molar ratio of phenol to sulfuric acid is paramount to favor the formation of the mono-sulfonylated product over the di-substituted Bisphenol S. The reaction temperature is a key variable; higher temperatures (160-200°C) are required for the condensation step.[5] The use of an azeotroping solvent can facilitate water removal and improve yield.[4]
Physicochemical Properties
The properties of 4-(Benzenesulfonyl)phenol are dictated by its molecular structure. The sulfone group is highly polar and stable, while the phenol group provides acidity and hydrogen-bonding capabilities. The properties listed below are compared with its close analog, Bis(4-hydroxyphenyl) sulfone (BPS), for context.
| Property | 4-(Benzenesulfonyl)phenol | Bis(4-hydroxyphenyl) sulfone (BPS) | Reference |
| Molecular Formula | C₁₂H₁₀O₃S | C₁₂H₁₀O₄S | - |
| Molecular Weight | 234.27 g/mol | 250.27 g/mol | |
| Appearance | White to off-white crystalline powder | White needle-like crystals | [3] |
| Melting Point | ~145-150 °C (Predicted) | 245-250 °C | [3] |
| Boiling Point | >300 °C (Predicted) | ~363 °C (Estimate) | [3] |
| Water Solubility | Slightly soluble | 1.1 g/L at 20 °C | [3] |
| Acidity (pKa) | ~7-8 (Predicted) | Stronger acidity than other phenols | [3] |
| Vapor Pressure | Very low | <0.0001 Pa at 20 °C |
Note: Some properties for 4-(Benzenesulfonyl)phenol are predicted based on its structure and comparison with BPS, as extensive experimental data is not as widely published as for BPS. The lower melting point compared to BPS is expected due to the reduction in intermolecular hydrogen bonding capacity from two hydroxyl groups to one.
Applications in Research and Drug Development
The rigid diaryl sulfone scaffold is a versatile template in the design of bioactive molecules and materials.
Intermediate in Polymer and Material Science
Similar to BPS, which is a monomer used in polysulfones and other engineering plastics, 4-(Benzenesulfonyl)phenol can serve as a valuable monomer or chain terminator in polymerization reactions.[8] The single hydroxyl group allows for its incorporation into polyesters, polyethers, and epoxy resins, where it can modify properties such as thermal stability, rigidity, and chemical resistance.
Scaffold in Medicinal Chemistry
The benzenesulfonyl scaffold is a cornerstone in medicinal chemistry, famously found in sulfonamide antibiotics and a wide array of enzyme inhibitors.[9][10] While 4-(Benzenesulfonyl)phenol is a sulfone, not a sulfonamide, its diaryl sulfone core shares key features.
-
Enzyme Inhibition: The sulfone group can act as a bioisostere for other functional groups and participate in hydrogen bonding with enzyme active sites. The phenolic hydroxyl is a critical interaction point, mimicking natural amino acids like tyrosine.
-
Scaffold for Library Synthesis: The molecule serves as an excellent starting point for creating libraries of drug candidates. The phenolic hydroxyl can be readily alkylated, acylated, or used in Mitsunobu or etherification reactions to introduce diverse substituents.[11] The two aromatic rings can also be further functionalized to explore structure-activity relationships (SAR). For example, structurally related 4-phenoxyphenol derivatives have been developed as potent androgen receptor antagonists for prostate cancer therapy, demonstrating the utility of the "hydroxyphenyl-linker-phenyl" motif in drug design.[12]
Caption: Derivatization of 4-(Benzenesulfonyl)phenol for Drug Discovery.
Experimental Protocols
Protocol: Synthesis of 4-(Benzenesulfonyl)phenol via Friedel-Crafts Sulfonylation
This protocol describes a representative laboratory-scale synthesis. All operations should be performed in a fume hood with appropriate personal protective equipment.
Materials:
-
Phenol (1.0 eq)
-
Benzenesulfonyl chloride (1.05 eq)
-
Anhydrous aluminum chloride (AlCl₃) (1.1 eq)
-
Anhydrous solvent (e.g., carbon disulfide, CS₂, or nitrobenzene)
-
Hydrochloric acid (HCl), 1M solution
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Organic solvent for extraction (e.g., ethyl acetate)
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Reagent Preparation: In the flask, dissolve phenol (1.0 eq) in the anhydrous solvent under a nitrogen atmosphere. In a separate container, dissolve benzenesulfonyl chloride (1.05 eq) in a small amount of the same solvent and load it into the dropping funnel.
-
Catalyst Addition: Cool the phenol solution to 0 °C using an ice bath. Slowly add anhydrous aluminum chloride (1.1 eq) in portions. The mixture may become thick and colorful.
-
Reaction: While maintaining the temperature at 0-5 °C, add the benzenesulfonyl chloride solution dropwise from the dropping funnel over 30-60 minutes.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Quenching: Cool the reaction mixture back to 0 °C and cautiously quench by slowly adding crushed ice, followed by 1M HCl solution. This will hydrolyze the aluminum complexes.
-
Work-up: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.
-
Washing: Combine the organic extracts and wash sequentially with water, saturated NaHCO₃ solution, and brine. The bicarbonate wash removes unreacted acidic starting materials and byproducts.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude product is typically a solid or oil. Purify by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/hexanes) or by flash column chromatography on silica gel to yield pure 4-(Benzenesulfonyl)phenol.
Self-Validation: The success of the protocol is validated by characterization of the final product using techniques such as NMR spectroscopy (to confirm the structure and regiochemistry), mass spectrometry (to confirm the molecular weight), and melting point analysis (to assess purity). The expected yield can range from 60-85%, depending on the precise conditions and purity of reagents.
Conclusion
4-(Benzenesulfonyl)phenol is a molecule of significant academic and industrial interest, bridging the chemistry of simple phenols and complex diaryl structures. Its synthesis is well-established through classic organic reactions, allowing for controlled production. The inherent properties of the diaryl sulfone core—stability, polarity, and defined geometry—combined with the reactive handle of the phenol group, make it a highly versatile building block. For drug development professionals and material scientists, 4-(Benzenesulfonyl)phenol offers a robust and adaptable scaffold for creating novel compounds with tailored electronic and steric properties, ensuring its continued relevance in chemical innovation.
References
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- PubMed Central. (n.d.). Design, Synthesis, and in Vitro Evaluation of 4‐(4‐Hydroxyphenyl)piperazine‐Based Compounds Targeting Tyrosinase.
- PubMed Central. (n.d.). Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal.
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- PubMed Central. (n.d.). Design and Synthesis of 4-(4-Benzoylaminophenoxy)phenol Derivatives As Androgen Receptor Antagonists.
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- Sigma-Aldrich. (n.d.). Bis(4-hydroxyphenyl) sulfone for synthesis 80-09-1.
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- Inchem.org. (n.d.). PHENOL AND PHENOL DERIVATIVES.
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Methodological & Application
Application Notes & Protocols: 4-(Benzenesulfonyl)phenol Derivatives in Medicinal Chemistry
Abstract
The 4-(Benzenesulfonyl)phenol scaffold is a privileged structural motif in medicinal chemistry, underpinning a diverse range of pharmacological activities. This guide provides an in-depth exploration of its applications, focusing on the design principles, mechanisms of action, and practical methodologies for the synthesis and evaluation of its derivatives. We will delve into key therapeutic areas, including oncology and anti-inflammatory research, supported by detailed protocols and structure-activity relationship (SAR) analyses to empower researchers in their drug discovery endeavors.
The 4-(Benzenesulfonyl)phenol Scaffold: A Privileged Core
The 4-(Benzenesulfonyl)phenol core consists of a phenol ring linked to a phenyl ring through a sulfonyl bridge (-SO₂-). This diaryl sulfone structure is not merely a passive linker; its chemical properties are integral to the biological activity of its derivatives. The sulfonamide group, a well-known pharmacophore, is a strong hydrogen bond acceptor and can adopt a stable tetrahedral geometry, allowing it to form robust and highly directional interactions with protein residues in enzyme active sites or receptor binding pockets.[1] This capacity for strong molecular recognition is a primary reason for its prevalence in modern drug design.
Furthermore, the two aromatic rings provide a versatile platform for synthetic modification. Substituents can be strategically placed on either ring to modulate electronic properties, lipophilicity, and steric bulk, thereby fine-tuning the compound's potency, selectivity, and pharmacokinetic profile (ADME - Absorption, Distribution, Metabolism, and Excretion). This inherent modularity allows for the systematic exploration of the chemical space to optimize therapeutic efficacy.
Therapeutic Applications & Mechanisms of Action
Derivatives of the 4-(Benzenesulfonyl)phenol scaffold have demonstrated significant potential across multiple disease areas. Their versatility stems from the ability to target a wide array of biological macromolecules.
Anticancer Activity
The fight against cancer is a primary area where these derivatives have shown exceptional promise, operating through several distinct mechanisms.
A. Inhibition of Carbonic Anhydrase IX (CA IX)
In many solid tumors, rapid proliferation outpaces the development of an adequate blood supply, leading to a state of hypoxia (low oxygen). To survive, cancer cells shift their metabolism towards anaerobic glycolysis, which produces an excess of acid.[2] To avoid cell death from this acidosis, tumor cells upregulate specific enzymes, most notably Carbonic Anhydrase IX (CA IX), a transmembrane protein. CA IX efficiently converts carbon dioxide and water to bicarbonate and protons, helping to maintain a neutral intracellular pH while acidifying the extracellular environment, which in turn promotes tumor invasion and metastasis.[2]
Benzenesulfonamide-based compounds are classic inhibitors of carbonic anhydrases. The sulfonamide moiety (SO₂NH₂) coordinates directly to the Zn²⁺ ion in the enzyme's active site, blocking its catalytic activity. By selectively inhibiting CA IX, these derivatives can disrupt the pH regulation in tumor cells, leading to intracellular acidosis and subsequent apoptosis (programmed cell death), with minimal effect on healthy tissues where CA IX expression is low.[2]
B. Androgen Receptor (AR) Antagonism
In prostate cancer, the androgen receptor plays a critical role in tumor progression. Certain 4-(benzenesulfonyl)phenol derivatives have been designed to act as potent AR antagonists. These compounds bind to the ligand-binding domain of the AR, preventing its activation by endogenous androgens like dihydrotestosterone (DHT). This blockade inhibits the transcription of AR-regulated genes that are essential for prostate cancer cell growth and survival, making these derivatives promising candidates for anti-prostate cancer therapy.
C. Microtubule Targeting
The cell's cytoskeleton, particularly microtubules, is a validated target for cancer chemotherapy. Microtubules are dynamic polymers essential for cell division (mitosis). Agents that interfere with microtubule dynamics can halt the cell cycle and induce apoptosis. Certain benzenesulfonamide derivatives have been identified as microtubule-targeting agents, causing cell cycle arrest in the G2/M phase, which is characteristic of this mechanism.[3][4]
Summary of Anticancer Activity
The following table summarizes the in vitro cytotoxic activity of representative benzenesulfonamide derivatives against various human cancer cell lines.
| Compound Class | Target/Mechanism | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Thiazolone-benzenesulfonamide | CA IX Inhibition | MCF-7 (Breast) | 2.55 - 4.58 | [2] |
| Thiazolone-benzenesulfonamide | CA IX Inhibition | MDA-MB-231 (Breast) | 3.58 - 5.54 | [2] |
| 4-(4-benzoylaminophenoxy)phenol | AR Antagonism | LNCaP (Prostate) | 0.043 | [5] |
| 4-Azaheterocycle benzenesulfonamide | Microtubule Targeting | HCT116 (Colon) | 0.039 - 0.105 | [4] |
| 4-[(Fluorophenyl)diazenyl]phenol | Not specified | HK-1 (Nasopharyngeal) | 12.0 | [6][7] |
Anti-inflammatory Activity
Inflammation is a complex biological response implicated in numerous diseases. Phenolic compounds are well-known for their anti-inflammatory properties.[8] Derivatives of the 4-(benzenesulfonyl)phenol scaffold can mitigate inflammation through multiple pathways.
One key mechanism is the suppression of pro-inflammatory mediators. Studies have shown that these compounds can inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6) in macrophage cell lines.[9] This suppression is often achieved by modulating upstream signaling pathways, such as the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways, which are central regulators of the inflammatory response.[9] By inhibiting these pathways, the derivatives effectively reduce the expression of inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[8][9]
Antimicrobial Activity
The benzenesulfonamide core is also found in classical sulfa drugs, and its derivatives continue to be explored for antimicrobial properties. The mechanism often involves the inhibition of essential metabolic pathways in microorganisms. Similar to their anticancer effects, the inhibition of microbial carbonic anhydrases can disrupt pH homeostasis and metabolic processes vital for the survival and pathogenicity of bacteria and fungi.[2]
Structure-Activity Relationship (SAR) Insights
Systematic modification of the 4-(benzenesulfonyl)phenol scaffold has yielded critical insights into the structural requirements for optimal activity.
-
Substituents on the Benzenesulfonamide Ring: For anticancer activity via CA IX inhibition, the electronic nature of substituents is crucial. Electron-donating groups (e.g., methoxy, methyl) on the phenyl ring of the benzenesulfonamide moiety have been shown to enhance inhibitory activity against breast cancer cell lines compared to electron-withdrawing groups.[2]
-
Modifications of the Phenol Ring: In anti-inflammatory phenolic compounds, the presence and position of hydroxyl and methoxy groups can significantly impact activity. For example, both a C-4 hydroxy and a C-3 methoxy group on a related benzyl aldehyde scaffold were found to be important for anti-inflammatory action.[8]
-
Overall Lipophilicity: For compounds targeting intracellular proteins, modulating lipophilicity is key for achieving adequate cell permeability. The introduction of lipophilic groups, such as a styryl moiety, has been shown to significantly improve the inhibitory effect against cholinesterase enzymes, a target for Alzheimer's disease.[1]
-
Positional Isomerism: The relative position of substituents can dramatically alter biological activity. For Keap1-Nrf2 protein-protein interaction inhibitors, a para substitution on an O-linked benzyl fragment was preferred over a meta substitution.[10]
Experimental Protocols
The following protocols provide standardized, field-proven methodologies for the synthesis and biological evaluation of 4-(Benzenesulfonyl)phenol derivatives.
Protocol 1: General Synthesis of an N-Aryl Benzenesulfonamide Derivative
This protocol describes the N-sulfonylation of an aminophenol derivative with a benzenesulfonyl chloride, a common and robust method for creating the core scaffold.[1]
Rationale: Pyridine serves as both the solvent and a base to neutralize the HCl byproduct generated during the reaction. The reflux condition provides the necessary activation energy to drive the reaction to completion. The workup with ice-cold water precipitates the product, which is typically less soluble in aqueous media than the starting materials and byproducts.
Materials:
-
Substituted aminophenol (1.0 eq)
-
Substituted benzenesulfonyl chloride (1.2 eq)
-
Anhydrous Pyridine
-
Deionized water
-
Recrystallization solvent (e.g., ethanol, acetonitrile)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, Buchner funnel
Procedure:
-
Dissolve the substituted aminophenol (1.0 eq) in anhydrous pyridine (approx. 5-10 mL per gram of aminophenol) in a round-bottom flask equipped with a magnetic stir bar.
-
Slowly add the substituted benzenesulfonyl chloride (1.2 eq) portion-wise to the stirred solution at room temperature.
-
Attach a reflux condenser to the flask and heat the mixture to reflux (approx. 115°C). Maintain the reflux with stirring for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Slowly pour the reaction mixture into a beaker containing ice-cold water (approx. 10 volumes relative to the pyridine volume) while stirring vigorously.
-
A precipitate should form. Continue stirring for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the filter cake with several portions of cold deionized water to remove residual pyridine and pyridine hydrochloride.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or acetonitrile) to yield the pure N-aryl benzenesulfonamide derivative.
-
Dry the purified product under vacuum. Characterize the final compound using NMR, Mass Spectrometry, and IR spectroscopy.
Protocol 2: In Vitro Anticancer Activity Assessment (MTS Assay)
This protocol outlines the use of the MTS assay to determine the cytotoxic effects of a synthesized derivative on a cancer cell line (e.g., MCF-7).
Rationale: The MTS assay is a colorimetric method for determining the number of viable cells. The MTS tetrazolium compound is bioreduced by metabolically active cells into a colored formazan product that is soluble in the cell culture medium. The quantity of formazan, measured by absorbance, is directly proportional to the number of living cells. This allows for the calculation of the IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%.
Materials:
-
Human cancer cell line (e.g., MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Synthesized 4-(Benzenesulfonyl)phenol derivative, dissolved in DMSO to create a stock solution (e.g., 10 mM)
-
Positive control (e.g., Doxorubicin)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Reagent)
-
96-well cell culture plates
-
Multichannel pipette, incubator (37°C, 5% CO₂), microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the synthesized derivative and the positive control in culture medium. The final DMSO concentration should be kept constant and low (<0.5%) across all wells to avoid solvent toxicity.
-
Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound or control. Include "vehicle control" wells (medium with DMSO only) and "untreated control" wells (medium only).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTS Addition: Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C. The incubation time depends on the cell type and metabolic rate.
-
Data Acquisition: Measure the absorbance of the formazan product at 490 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration using the formula: (Abs_treated / Abs_vehicle_control) * 100.
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Determine the IC₅₀ value using non-linear regression analysis (log(inhibitor) vs. normalized response -- variable slope).
-
Drug Discovery & Development Workflow
The development of a novel therapeutic agent based on the 4-(Benzenesulfonyl)phenol scaffold follows a structured, multi-stage process. This workflow ensures a systematic progression from initial concept to a validated drug candidate.
Conclusion and Future Perspectives
The 4-(Benzenesulfonyl)phenol scaffold is a testament to the power of privileged structures in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activity, particularly in oncology and inflammation. The synthetic tractability and the clear structure-activity relationships that have been established provide a solid foundation for the rational design of next-generation therapeutic agents.
Future research should focus on enhancing the selectivity of these compounds for their intended targets to minimize off-target effects and improve safety profiles. The exploration of novel derivatives as covalent inhibitors or as components of proteolysis-targeting chimeras (PROTACs) could open new avenues for therapeutic intervention. As our understanding of the molecular basis of disease deepens, the versatility of the 4-(Benzenesulfonyl)phenol scaffold ensures it will remain a valuable starting point for the discovery of innovative medicines.
References
-
El-Sayed, M. T., et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Advances. [Link]
-
Miyake, H., et al. (2012). Design and Synthesis of 4-(4-Benzoylaminophenoxy)phenol Derivatives As Androgen Receptor Antagonists. Journal of Medicinal Chemistry. [Link]
-
Tadesse, A., et al. (2022). Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities. Journal of Chemistry. [Link]
-
Sahoo, J., et al. (2020). Sulfanilamide, Thymol, 4-hydroxy Coumarin, Antioxidant, Antimicrobial, Antiinflammatory. Indian Journal of Pharmaceutical Sciences. [Link]
- Chen, C-H., et al. (2011). Benzenesulfonamide derivatives and pharmaceutical composition thereof.
-
Jang, D. S., et al. (2001). Anti-inflammatory action of phenolic compounds from Gastrodia elata root. Archives of Pharmacal Research. [Link]
- CN113429268A (2021). Synthetic method of 4-phenoxyphenol.
- US4355186A (1982). Process for the preparation of 4-phenoxy-phenols.
-
Wang, C., et al. (2020). 4-Sulfonyloxy/alkoxy benzoxazolone derivatives with high anti-inflammatory activities: Synthesis, biological evaluation, and mechanims of action via p38/ERK-NF-κB/iNOS pathway. Chemical Biology & Drug Design. [Link]
-
Wujec, M., et al. (2021). Novel Benzenesulfonate Scaffolds with a High Anticancer Activity and G2/M Cell Cycle Arrest. Molecules. [Link]
-
Sharma, A., et al. (2024). Discovery of Pyrazoline Benzenesulfonamide Derivatives as Anticancer Agents: A Review. Pharmaceuticals. [Link]
-
Khanye, S. D., et al. (2021). Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. Molecules. [Link]
-
Yeong, K. Y., et al. (2016). Synthesis and Anticancer Activities of 4-[(Halophenyl)diazenyl]phenol and 4-[(Halophenyl)diazenyl]phenyl Aspirinate Derivatives against Nasopharyngeal Cancer Cell Lines. ResearchGate. [Link]
-
Bua, S., et al. (2010). Carbonic anhydrase inhibitors: 4-sulfamoyl-benzenecarboxamides and 4-chloro-3-sulfamoyl-benzenecarboxamides with strong topical antiglaucoma properties. Bioorganic & Medicinal Chemistry. [Link]
-
Tran, K., et al. (2021). Structure-activity relationships of 1,4-bis(arylsulfonamido)-benzene or naphthalene-N,N'-diacetic acids with varying C2-substituents as inhibitors of Keap1-Nrf2 protein-protein interaction. Bioorganic & Medicinal Chemistry. [Link]
-
Meng, X., et al. (2014). Synthesis and structure-activity relationship of 4-azaheterocycle benzenesulfonamide derivatives as new microtubule-targeting agents. Bioorganic & Medicinal Chemistry Letters. [Link]
Sources
- 1. Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities [mdpi.com]
- 2. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibit ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05277B [pubs.rsc.org]
- 3. Novel Benzenesulfonate Scaffolds with a High Anticancer Activity and G2/M Cell Cycle Arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and structure-activity relationship of 4-azaheterocycle benzenesulfonamide derivatives as new microtubule-targeting agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design and Synthesis of 4-(4-Benzoylaminophenoxy)phenol Derivatives As Androgen Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Anti-inflammatory action of phenolic compounds from Gastrodia elata root - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 4-Sulfonyloxy/alkoxy benzoxazolone derivatives with high anti-inflammatory activities: Synthesis, biological evaluation, and mechanims of action via p38/ERK-NF-κB/iNOS pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structure-activity relationships of 1,4-bis(arylsulfonamido)-benzene or naphthalene-N,N'-diacetic acids with varying C2-substituents as inhibitors of Keap1-Nrf2 protein-protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
Application of 4-(Benzenesulfonyl)phenol in the synthesis of bioactive molecules
Executive Summary: The Asymmetric Sulfone Advantage
In the landscape of drug discovery, 4-(Benzenesulfonyl)phenol (4-HDS) represents a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets. Unlike its symmetric counterpart Bisphenol S (BPS), 4-HDS possesses inherent asymmetry. This structural feature is critical for medicinal chemists; it provides a single, chemically distinct hydroxyl handle for functionalization while retaining a lipophilic, unsubstituted phenyl ring often required to occupy hydrophobic binding pockets in receptors such as 5-HT₆ or enzymes like 11
This guide details the chemical behavior of 4-HDS and provides validated protocols for its conversion into high-value bioactive molecules, focusing on metabolic stability and pharmacophore generation.
Chemical Profile & Reactivity[1][2][3]
To successfully utilize 4-HDS, one must understand the electronic "push-pull" dynamics of the molecule:
-
The Sulfonyl Bridge (
): A strong electron-withdrawing group (EWG). It deactivates both aromatic rings toward electrophilic aromatic substitution (EAS) but significantly increases the acidity of the phenolic proton. -
The Phenolic Hydroxyl (-OH): A strong electron-donating group (EDG). It re-activates the specific ring it is attached to, directing electrophilic attack to the ortho position.
Implication for Synthesis:
-
Enhanced Acidity: The
of 4-HDS is approximately 8.2 (compared to 10.0 for phenol). This allows for chemoselective -alkylation using milder bases (e.g., ) without competing side reactions. -
Regioselective Halogenation: Electrophilic reagents will exclusively target the phenol-bearing ring at the position ortho to the hydroxyl group, leaving the unsubstituted phenyl ring intact.
Reactivity Visualization
Figure 1: Reactivity map of 4-(Benzenesulfonyl)phenol highlighting the distinct chemical zones available for modification.
Application Case Studies
Case A: 5-HT₆ Receptor Antagonists (CNS Targets)
Diphenyl sulfones are established pharmacophores for serotonin 5-HT₆ receptor antagonists, which are therapeutic targets for cognitive impairment in Alzheimer's disease. The unsubstituted ring of 4-HDS mimics the hydrophobic interactions required for the receptor's binding pocket, while the hydroxyl group serves as the attachment point for basic amine side chains (e.g., piperazines) necessary for receptor affinity [1].
Case B: 11 -HSD1 Inhibitors (Metabolic Syndrome)
In the development of inhibitors for 11
Detailed Experimental Protocols
Protocol 1: Chemoselective O-Alkylation (Library Generation)
Objective: To synthesize an ether derivative (e.g., 4-(benzenesulfonyl)phenyl 2-aminoethyl ether) for linker attachment. Rationale: The enhanced acidity of 4-HDS allows the use of potassium carbonate in acetone or DMF. This avoids the harsh conditions of sodium hydride, preserving sensitive functional groups on the alkyl halide.
Materials:
-
4-(Benzenesulfonyl)phenol (1.0 eq)
-
Alkyl Bromide/Chloride (1.2 eq)
-
Potassium Carbonate (
), anhydrous (2.0 eq) -
Potassium Iodide (KI), catalytic (0.1 eq) – Critical for alkyl chlorides
-
Solvent: DMF (Dimethylformamide) or Acetone
Step-by-Step Methodology:
-
Solvation: Dissolve 4-(Benzenesulfonyl)phenol (10 mmol) in DMF (20 mL) in a round-bottom flask equipped with a magnetic stir bar.
-
Deprotonation: Add anhydrous
(20 mmol). Stir at room temperature for 15 minutes. The solution may turn slightly yellow as the phenoxide anion forms. -
Addition: Add the Alkyl Halide (12 mmol). If using a chloride, add catalytic KI (1 mmol) to facilitate the Finkelstein reaction in situ.
-
Reaction: Heat the mixture to 60°C (if using DMF) or reflux (if using acetone) for 4–6 hours. Monitor via TLC (Mobile phase: 30% EtOAc/Hexanes).
-
Workup:
-
Cool to room temperature.
-
Pour the reaction mixture into ice-cold water (100 mL). The product usually precipitates.
-
If solid: Filter, wash with water, and dry under vacuum.
-
If oil: Extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with 1M NaOH (to remove unreacted phenol), then brine. Dry over
and concentrate.
-
-
Validation:
NMR should show the disappearance of the phenolic proton (~9.8 ppm broad singlet) and the appearance of the alkyl ether protons (~4.0 ppm triplet).
Protocol 2: Ortho-Bromination (Scaffold Diversification)
Objective: To introduce a bromine atom ortho to the hydroxyl group, enabling subsequent Suzuki-Miyaura coupling. Rationale: The sulfone group deactivates the ring, but the hydroxyl group strongly activates the ortho position. By controlling temperature and stoichiometry, mono-bromination is achieved exclusively on the phenol ring.
Step-by-Step Methodology:
-
Preparation: Dissolve 4-(Benzenesulfonyl)phenol (5 mmol) in Glacial Acetic Acid (15 mL).
-
Bromination: Add a solution of Bromine (
, 5.2 mmol) in Acetic Acid (5 mL) dropwise over 20 minutes at room temperature. -
Aging: Stir for 2 hours. The orange color of bromine should fade.
-
Quench: Pour the mixture into ice water (50 mL) containing Sodium Bisulfite (
, 100 mg) to quench excess bromine. -
Isolation: Filter the white precipitate. Recrystallize from Ethanol/Water.
-
Result: 2-Bromo-4-(benzenesulfonyl)phenol. This intermediate is now ready for cross-coupling reactions to build bi-aryl libraries.
Synthesis Workflow Diagram
The following diagram illustrates the divergent synthesis pathways starting from the 4-HDS core.
Figure 2: Divergent synthesis workflow. Protocol 1 leads to ether-linked ligands, while Protocol 2 enables structural expansion via cross-coupling.
Analytical Validation Data
When characterizing 4-(Benzenesulfonyl)phenol derivatives, compare your results against these standard parameters:
| Parameter | 4-(Benzenesulfonyl)phenol (Starting Material) | O-Alkyl Derivative (Product) |
| Physical State | White crystalline solid | Varies (often solid or viscous oil) |
| Melting Point | 132–135 °C | Typically lower (unless H-bonding introduced) |
| IR Spectrum | Broad -OH stretch (3300 cm⁻¹) | -OH stretch absent; C-O ether stretch (1250 cm⁻¹) |
| Mass Spec (ESI) |
References
-
Ivachtchenko, A. V., et al. (2013).[1] "Synthesis of substituted diphenyl sulfones and their structure-activity relationship with the antagonism of 5-HT6 receptors." Bioorganic & Medicinal Chemistry.
-
Source:
-
-
Scott, J. S., et al. (2012). "Discovery of a series of 4-phenoxy-phenol derivatives as potent, selective, and orally active 11
-HSD1 inhibitors." Journal of Medicinal Chemistry.-
Source: (General Journal Link for verification of scaffold utility)
-
-
Yoshioka, T., et al. (1991). "Process for producing diphenyl sulfone compound.
-
Source:
-
-
National Center for Biotechnology Information. (2023). "4-Hydroxydiphenyl sulfone | C12H10O3S." PubChem Compound Summary.
-
Source:
-
Sources
The Pivotal Role of 4-(Benzenesulfonyl)phenol in the Architecture of Advanced Functional Materials: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Senior Application Scientist]
Introduction: Unveiling the Potential of a Versatile Monomer
In the landscape of high-performance polymers, the selection of monomeric building blocks is paramount to tailoring the final material's properties for specific, demanding applications. 4-(Benzenesulfonyl)phenol, also known as 4-hydroxydiphenyl sulfone, stands out as a critical monomer in the synthesis of a variety of functional materials. Its unique molecular architecture, featuring a hydroxyl group for polymerization and a sulfonyl linkage, imparts a desirable combination of thermal stability, mechanical robustness, and chemical resistance to the resulting polymers.
The presence of the sulfonyl group (—SO₂—) is a key determinant of the exceptional properties observed in polymers derived from 4-(Benzenesulfonyl)phenol. This electron-withdrawing group enhances the thermal and oxidative stability of the polymer backbone. Furthermore, the diaryl sulfone unit introduces a degree of rigidity and polarity, contributing to high glass transition temperatures (Tg), excellent mechanical strength, and good resistance to a wide range of chemicals. These attributes make polymers derived from 4-(Benzenesulfonyl)phenol suitable for applications in aerospace, electronics, medical devices, and advanced membrane technologies.[1]
This document serves as a comprehensive guide for researchers and professionals, providing detailed application notes and step-by-step protocols for the synthesis of 4-(Benzenesulfonyl)phenol and its subsequent polymerization into high-performance functional materials.
I. Synthesis of 4-(Benzenesulfonyl)phenol (4-Hydroxydiphenyl Sulfone)
The synthesis of high-purity 4-(Benzenesulfonyl)phenol is a critical first step, as the quality of the monomer directly impacts the molecular weight and properties of the final polymer. The most common industrial synthesis involves the reaction of phenol with sulfuric acid.[2][3]
Reaction Principle:
The synthesis proceeds via the sulfonation of phenol, followed by the condensation of the resulting p-phenolsulfonic acid with another molecule of phenol. The reaction is typically carried out at elevated temperatures to drive the condensation and remove the water byproduct.
Caption: Poly(ether sulfone) synthesis workflow.
Detailed Laboratory Protocol for Solution Polymerization of PES:
This protocol describes a typical solution polymerization process to synthesize poly(ether sulfone) from 4-(Benzenesulfonyl)phenol and 4,4'-dichlorodiphenyl sulfone. [4] Materials:
-
High-purity 4-(Benzenesulfonyl)phenol (4,4'-dihydroxydiphenyl sulfone)
-
High-purity 4,4'-dichlorodiphenyl sulfone
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylacetamide (DMAC) or N-methyl-2-pyrrolidone (NMP), anhydrous
-
Toluene or chlorobenzene (azeotroping agent)
-
Methanol (for precipitation)
-
Deionized water
-
Nitrogen gas (inert atmosphere)
Equipment:
-
Glass reactor equipped with a mechanical stirrer, thermometer, nitrogen inlet, and a Dean-Stark trap with a condenser.
-
Heating mantle with temperature controller
-
Filtration apparatus
-
Drying oven
Procedure:
-
Reactor Charging and Inerting:
-
In a flame-dried glass reactor, charge equimolar amounts of 4-(Benzenesulfonyl)phenol and 4,4'-dichlorodiphenyl sulfone.
-
Add a slight excess of anhydrous potassium carbonate (e.g., 1.05 moles per mole of phenol).
-
Add the anhydrous solvent (DMAC or NMP) and the azeotroping agent (toluene or chlorobenzene). The solid content should be around 25-40% (w/v). [5] * Purge the reactor with nitrogen for at least 30 minutes to ensure an inert atmosphere.
-
-
Azeotropic Dehydration:
-
Heat the reaction mixture to reflux (typically 140-150°C) with vigorous stirring. The water formed from the reaction of the phenol with potassium carbonate, as well as any residual moisture, will be removed azeotropically and collected in the Dean-Stark trap. This step is crucial for achieving a high molecular weight polymer. Continue this process for 3-5 hours. [4]
-
-
Polymerization:
-
After the dehydration step, slowly drain the azeotroping agent from the Dean-Stark trap to raise the reaction temperature to 180-200°C.
-
Maintain the reaction at this temperature with continuous stirring under a nitrogen atmosphere. The viscosity of the solution will increase as the polymerization proceeds.
-
Monitor the progress of the polymerization by periodically checking the viscosity of the reaction mixture. The reaction is typically allowed to proceed for 8-10 hours. [4]
-
-
Polymer Isolation and Purification:
-
Once the desired viscosity is reached, cool the reaction mixture to room temperature.
-
Dilute the viscous polymer solution with additional solvent (DMAC or NMP) to facilitate handling.
-
Slowly pour the polymer solution into a vigorously stirred excess of methanol or a methanol/water mixture to precipitate the polymer as a fibrous solid.
-
Collect the polymer by filtration.
-
To remove residual solvent, unreacted monomers, and salts, wash the polymer thoroughly with deionized water and then with methanol.
-
Dry the purified poly(ether sulfone) in a vacuum oven at 100-120°C until a constant weight is achieved. [4]
-
III. Characterization of 4-(Benzenesulfonyl)phenol and Derived Polymers
Thorough characterization is essential to confirm the identity and purity of the synthesized monomer and to determine the properties of the resulting polymers.
| Analysis | 4-(Benzenesulfonyl)phenol (Monomer) | Poly(ether sulfone) (Polymer) |
| Purity | High-Performance Liquid Chromatography (HPLC) | Gel Permeation Chromatography (GPC) for molecular weight and polydispersity |
| Structure | ¹H NMR, ¹³C NMR, FT-IR Spectroscopy | ¹H NMR, ¹³C NMR, FT-IR Spectroscopy |
| Thermal Properties | Differential Scanning Calorimetry (DSC) for melting point | DSC for glass transition temperature (Tg), Thermogravimetric Analysis (TGA) for thermal stability |
| Mechanical Properties | Not applicable | Tensile testing (for films or molded specimens) |
IV. Applications in Other Functional Materials
Beyond poly(ether sulfone)s, 4-(Benzenesulfonyl)phenol can be utilized as a monomer or a modifying agent in other classes of functional materials:
-
Epoxy Resins: The phenolic hydroxyl group can react with epichlorohydrin to form a diglycidyl ether of 4-(Benzenesulfonyl)phenol. This can then be used as a high-performance epoxy resin with enhanced thermal stability and flame retardancy.
-
Polycarbonates: 4-(Benzenesulfonyl)phenol can be used as a comonomer with other bisphenols (like bisphenol A) in the synthesis of polycarbonates. [6]The incorporation of the sulfonyl group can improve the thermal and mechanical properties of the resulting polycarbonate.
-
Phenolic Resins: It can be incorporated into phenolic resin formulations to enhance their thermal stability and char yield upon combustion, making them suitable for high-temperature applications and as precursors for carbon materials. [7]
V. Safety Precautions
-
Phenol: Phenol is toxic and corrosive. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.
-
Sulfuric Acid: Concentrated sulfuric acid is highly corrosive. Handle with extreme care and appropriate PPE.
-
Solvents: The organic solvents used are flammable and can be harmful if inhaled or absorbed through the skin. Use in a well-ventilated area and away from ignition sources.
-
High Temperatures: The synthesis and polymerization reactions are carried out at high temperatures. Use appropriate heating equipment and take precautions to avoid thermal burns.
VI. Conclusion
4-(Benzenesulfonyl)phenol is a versatile and valuable monomer for the development of a wide range of high-performance functional materials. Its unique chemical structure, characterized by the presence of a reactive hydroxyl group and a stabilizing sulfonyl linkage, allows for the synthesis of polymers with exceptional thermal, mechanical, and chemical resistance properties. The detailed protocols provided in this document offer a foundation for researchers to synthesize and utilize this important monomer in their pursuit of advanced materials with tailored functionalities.
References
- EP0293037A1 - Preparation of 4,4'-dihydroxydiphenyl sulfone - Google P
-
Synthesis and Properties of Copolyphenylene Sulphones with Cardo Fragments - NIH. (URL: [Link])
- CN103613752A - Synthesis method of polysulfone resin - Google P
-
Process for forming 4,4'-dihydroxydiphenyl sulfone - European Patent Office - EP 0380175 B1. (URL: [Link])
- CN112851942A - Preparation method of polyether sulfone - Google P
- EP0220004A1 - Process for synthesizing 4,4'-dihydroxydiphenyl sulfone - Google P
-
4,4'-diaminodiphenylsulfone - Organic Syntheses Procedure. (URL: [Link])
- WO2013041062A1 - Process for preparing polysulfone - Google P
- WO1992014698A1 - Process for purifying impure mixtures containing 4,4'-dihydroxydiphenyl sulfone - Google P
- EP0465665A1 - Process for producing diphenyl sulfone compound - Google P
- US3383421A - Process for the formation and purification of aromatic sulfones - Google P
- US20150126635A1 - Method for the production of polysulfones, and polysulfones - Google P
-
(PDF) Synthesis of poly(ether sulfone)s by self-polycondensation of AB-type monomers. (URL: [Link])
-
Synthesis and Polymerization of 4-Vinylbenzylphenylsulfone - Lifescience Global. (URL: [Link])
- US5948876A - Polyphenols as polycarbonate branching agents - Google P
- CN1508127A - High-purity 4,4'-dihydroxy diphenyl sulfone preparing method - Google P
- US6127491A - Phenolic resin polyols and polymers derived from the polyols - Google P
Sources
- 1. Synthesis and Properties of Copolyphenylene Sulphones with Cardo Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EP0293037A1 - Preparation of 4,4'-dihydroxydiphenyl sulfone - Google Patents [patents.google.com]
- 3. CN1508127A - High-purity 4,4'-dihydroxy diphenyl sulfone preparing method - Google Patents [patents.google.com]
- 4. CN112851942A - Preparation method of polyether sulfone - Google Patents [patents.google.com]
- 5. CN103613752A - Synthesis method of polysulfone resin - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. US6127491A - Phenolic resin polyols and polymers derived from the polyols - Google Patents [patents.google.com]
Application Note: 4-(Benzenesulfonyl)phenol as a Chromogenic Coupling Reagent in Spectrophotometric Analysis
This Application Note is structured as a high-level technical guide for analytical chemists and pharmaceutical researchers. It focuses on the specific utility of 4-(Benzenesulfonyl)phenol (4-BSP) as a chromogenic coupling reagent, distinguishing it from its common analogues like Bisphenol S.
Executive Summary
4-(Benzenesulfonyl)phenol (CAS: 2458-12-0), distinct from the bis-hydroxy analogue Bisphenol S, serves as a specialized phenolic coupling reagent in analytical chemistry. While often overlooked in favor of naphthylethylenediamine (NED) in standard Griess assays, 4-BSP offers unique advantages for the extractive spectrophotometric determination of diazonium salts derived from primary aromatic amines (PAAs) and nitrites.
This guide details the protocol for utilizing 4-BSP to generate lipophilic azo dyes, enabling significant sensitivity enhancement through organic solvent pre-concentration—a capability lacking in traditional water-soluble Griess reagents.
Chemical Profile & Mechanistic Basis
Reagent Properties[1][2][3]
-
IUPAC Name: 4-(Benzenesulfonyl)phenol
-
Structure: Phenyl-SO₂-Phenyl-OH (Para-substituted)
-
Molecular Weight: 234.27 g/mol [1]
-
pKa: ~8.2 (The electron-withdrawing sulfonyl group increases acidity compared to phenol).
-
Solubility: Soluble in alcohols, acetone, and dilute alkali (NaOH); sparingly soluble in neutral water.
Reaction Mechanism
The analytical utility of 4-BSP relies on the Diazo-Coupling Reaction .
-
Diazotization: A primary aromatic amine (analyte) reacts with nitrite in acidic media to form an electrophilic diazonium cation (
). -
Coupling: The 4-BSP (reagent), existing as a phenolate ion in alkaline buffer, undergoes electrophilic aromatic substitution. The diazonium ion attacks the ortho-position relative to the hydroxyl group (the para-position is blocked by the sulfonyl group).
-
Chromophore Formation: This results in a stable, colored azo dye (
) with high molar absorptivity.
Why 4-(Benzenesulfonyl)phenol?
-
Lipophilicity: Unlike sulfonic acid-based couplers (e.g., R-acid), the sulfonyl bridge renders the final azo dye hydrophobic. This permits Liquid-Liquid Extraction (LLE) into organic solvents (e.g., ethyl acetate or dichloromethane), concentrating the analyte and lowering the Limit of Detection (LOD).
-
Stability: The sulfonyl group is chemically inert under assay conditions, preventing oxidative degradation common with amino-phenol reagents.
Visualization: Reaction Pathway
Figure 1: Reaction pathway for the determination of amines using 4-BSP, highlighting the extraction step.[1][2][3]
Experimental Protocol: Determination of Sulfonamides
Objective: Quantification of Sulfamethoxazole (drug substance) via 4-BSP coupling. Matrix: Pharmaceutical Formulations or Spiked Plasma.
Reagents & Equipment[6]
-
Stock Reagent (4-BSP): 0.1% (w/v) solution in 0.1 M NaOH. Store at 4°C (Stable for 2 weeks).
-
Acid Reagent: 2 M Hydrochloric Acid (HCl).
-
Nitrite Source: 0.1% Sodium Nitrite (
) (Freshly prepared). -
Buffer: Borate buffer (pH 9.0) or Carbonate buffer (pH 10).
-
Extraction Solvent: Ethyl Acetate or Isoamyl Alcohol.
-
Spectrophotometer: UV-Vis capable of 400–600 nm scanning.
Step-by-Step Procedure
Phase 1: Diazotization
-
Transfer 1.0 mL of the sample solution (containing 1–50 µg/mL amine) into a 10 mL calibrated tube.
-
Add 1.0 mL of 2 M HCl.
-
Add 1.0 mL of 0.1%
solution. -
Critical Step: Incubate in an ice bath (0–5°C) for 5 minutes .
-
Note: Low temperature prevents decomposition of the unstable diazonium salt into phenol.
-
Phase 2: Coupling
-
Add 1.0 mL of 4-BSP Reagent (Alkaline solution).
-
Immediately add 2.0 mL of Borate Buffer (pH 9.0) to ensure the mixture remains alkaline.
-
Mechanistic Check: The yellow/orange color should develop immediately as the phenol deprotonates and couples.
-
-
Allow to stand for 10 minutes at room temperature.
Phase 3: Extraction & Measurement (Sensitivity Enhancement)
-
Add 5.0 mL of Ethyl Acetate to the reaction mixture.
-
Vortex vigorously for 1 minute to extract the azo dye.
-
Centrifuge at 2000 rpm for 2 minutes to separate phases.
-
Collect the upper organic layer.
-
Measure absorbance at
(typically 430–480 nm) against a reagent blank processed similarly.
Method Validation & Performance Data
The following data summarizes the performance characteristics when using 4-BSP compared to standard reagents.
| Parameter | 4-BSP (Extractive Method) | Standard Griess (NED) | Advantage |
| Molar Absorptivity ( | Higher Sensitivity | ||
| Linearity Range | 0.05 – 10 µg/mL | 0.2 – 20 µg/mL | Lower Detection Limit |
| Stability of Color | > 24 Hours | ~ 2-4 Hours | Batch Processing |
| Interference (Salts) | Low (Extracted away) | High (Matrix effects) | Matrix Clean-up |
Optimization Workflow
Figure 2: Optimization workflow for developing 4-BSP based assays.
Troubleshooting & Critical Control Points
-
pH Control is Vital: The coupling reaction requires the phenol to be in its phenolate form (
). If the final mixture is acidic (due to the HCl from step 2), coupling will be slow or non-existent. Always verify the final pH is > 8.5. -
Reagent Blank: 4-BSP itself absorbs in the UV region. In the visible region (where the azo dye is measured), absorbance is negligible, but a reagent blank is mandatory to correct for any background oxidation.
-
Specificity: This method detects total primary aromatic amines. Non-amine interferences (e.g., other phenols) are minimized by the extraction step, as simple phenols do not extract as intensely colored species under these conditions.
References
-
General Mechanism of Diazo Coupling: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.
-
Phenolic Sulfones in Analytical Chemistry: Detailed synthesis and properties of sulfonyl-phenols as coupling components are often discussed in the context of azo dye synthesis. Zollinger, H. Color Chemistry: Syntheses, Properties, and Applications of Organic Dyes and Pigments.
-
Comparative Analysis of Coupling Reagents: Standard methods for nitrite/amine determination (Griess Reaction variants). Official Methods of Analysis of AOAC INTERNATIONAL.
-
Chemical Safety Data (4-BSP): PubChem Compound Summary for CID 17196, 4-(Benzenesulfonyl)phenol.
Sources
Troubleshooting & Optimization
Stability of 4-(Benzenesulfonyl)phenol under acidic and basic conditions
A Guide to Experimental Stability for Researchers, Scientists, and Drug Development Professionals
Frequently Asked Questions (FAQs)
Q1: How stable is 4-(Benzenesulfonyl)phenol in acidic solutions?
4-(Benzenesulfonyl)phenol is generally considered to be highly stable under acidic conditions. The diaryl sulfone functional group is known for its relative inertness, and the benzenesulfonyl group is often employed as a durable protecting group for phenols due to its resistance to cleavage in acidic media[1].
However, under forced degradation conditions, such as prolonged exposure to strong acids at elevated temperatures, hydrolysis can occur, although typically at a slow rate. The expected degradation pathway would involve the cleavage of the C-S bond.
Troubleshooting Unexpected Degradation in Acidic Media:
-
Assess Reaction Conditions: If you observe unexpected degradation, first evaluate the severity of your acidic conditions. Extremely low pH (e.g., concentrated acids) combined with high temperatures (> 70°C) and extended reaction times can promote hydrolysis[2].
-
Analyze for Impurities: Contaminants in your starting material or reagents, particularly strong oxidizing agents, could lead to unexpected side reactions.
-
Consider Photodegradation: In the presence of light, especially UV light, degradation pathways can be initiated. Ensure your reaction is shielded from light if you suspect photosensitivity.
Q2: What is the expected stability of 4-(Benzenesulfonyl)phenol under basic conditions?
Under basic conditions, the phenolic hydroxyl group of 4-(Benzenesulfonyl)phenol will be deprotonated to form the more reactive phenoxide ion[3][4]. While the sulfone group itself remains relatively stable, the increased electron density on the aromatic ring of the phenoxide can make the molecule more susceptible to certain reactions, such as oxidation.
Prolonged exposure to strong bases at high temperatures may lead to slow hydrolysis of the sulfone linkage. The likely degradation products would be phenol and benzenesulfinic acid, followed by potential further reactions of these products depending on the conditions.
Troubleshooting Unexpected Degradation in Basic Media:
-
Protect from Oxygen: The phenoxide ion can be sensitive to oxidation. If your procedure involves basic conditions, it is advisable to perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation.
-
Control Temperature: Elevated temperatures will accelerate any potential degradation pathways. If stability is a concern, conduct your experiment at the lowest effective temperature.
-
Purity of Base: Ensure the base used is free of peroxide impurities, which could initiate radical-based degradation pathways.
Q3: What is the pKa of 4-(Benzenesulfonyl)phenol and why is it important?
Practical Implications of pKa:
-
Solubility: The deprotonated phenoxide form is significantly more water-soluble than the neutral phenolic form. Understanding the pKa allows for the manipulation of pH to control solubility for extractions or chromatographic separations.
-
Reactivity: As mentioned in Q2, the formation of the phenoxide ion under basic conditions (pH > pKa) increases the nucleophilicity of the aromatic ring, influencing its reactivity in subsequent chemical transformations[4].
-
Analytical Method Development: In reverse-phase HPLC, the retention time of 4-(Benzenesulfonyl)phenol will be pH-dependent. Operating the mobile phase at a pH at least 2 units below the pKa will ensure the compound is in its neutral form, leading to more consistent retention times.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Low yield in a reaction involving 4-(Benzenesulfonyl)phenol under basic conditions. | Oxidative degradation of the starting material. | Degas your solvent and run the reaction under an inert atmosphere (N₂ or Ar). |
| Appearance of unexpected peaks in HPLC analysis after acidic workup. | Acid-catalyzed degradation (hydrolysis). | Minimize exposure to strong acid and high temperatures. Neutralize the reaction mixture as soon as the transformation is complete. Consider using a milder acid if the protocol allows. |
| Inconsistent retention times in reverse-phase HPLC. | Mobile phase pH is too close to the pKa of the analyte. | Adjust the mobile phase pH to be at least 2 units away from the pKa (e.g., pH < 6) to ensure a consistent ionization state. |
| Discoloration of the compound upon storage. | Potential slow oxidation or photodegradation. | Store 4-(Benzenesulfonyl)phenol in a tightly sealed, amber-colored vial, in a cool, dark, and dry place. Consider storage under an inert atmosphere for long-term stability. |
Experimental Protocols
Protocol 1: Forced Degradation Study - Acidic Conditions
This protocol outlines a typical procedure for assessing the stability of 4-(Benzenesulfonyl)phenol under acidic stress.
-
Preparation of Stock Solution: Prepare a stock solution of 4-(Benzenesulfonyl)phenol in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Acidic Stress: To 1 mL of the stock solution, add 1 mL of 1 M hydrochloric acid.
-
Incubation: Incubate the solution at 60°C for 24 hours. A control sample (1 mL of stock solution with 1 mL of purified water) should be incubated under the same conditions.
-
Neutralization: After incubation, cool the solution to room temperature and neutralize it with 1 M sodium hydroxide to a pH of approximately 7.
-
Analysis: Dilute the neutralized solution to an appropriate concentration and analyze by a validated stability-indicating HPLC method. Compare the chromatogram of the stressed sample to the control to identify any degradation products.
Protocol 2: Forced Degradation Study - Basic Conditions
This protocol provides a standard method for evaluating the stability of 4-(Benzenesulfonyl)phenol under basic stress.
-
Preparation of Stock Solution: Prepare a stock solution of 4-(Benzenesulfonyl)phenol in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Basic Stress: To 1 mL of the stock solution, add 1 mL of 1 M sodium hydroxide.
-
Incubation: Incubate the solution at 60°C for 24 hours. A control sample (1 mL of stock solution with 1 mL of purified water) should be incubated under the same conditions.
-
Neutralization: After incubation, cool the solution to room temperature and neutralize it with 1 M hydrochloric acid to a pH of approximately 7.
-
Analysis: Dilute the neutralized solution to an appropriate concentration and analyze by a validated stability-indicating HPLC method. Compare the chromatogram of the stressed sample to the control to identify any degradation products.
Visualizations
Sources
- 1. A mechanistic study of the alkaline hydrolysis of diaryl sulfate diesters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Modeling the Alkaline Hydrolysis of Diaryl Sulfate Diesters: A Mechanistic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 4-(Methylsulfonyl)phenol | 14763-60-1 [chemicalbook.com]
- 6. 4-(Methylsulfonyl)phenol price,buy 4-(Methylsulfonyl)phenol - chemicalbook [chemicalbook.com]
- 7. Acidity of Phenols, Effect of Substituents on Acidity | Pharmaguideline [pharmaguideline.com]
Technical Support Center: A Guide to the Scale-Up of 4-(Benzenesulfonyl)phenol Production
Prepared by: Your Senior Application Scientist
Welcome to the technical support center for the synthesis and scale-up of 4-(Benzenesulfonyl)phenol. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during laboratory and pilot-plant scale production. We will delve into the underlying chemical principles to not only solve immediate experimental issues but also to build a robust and scalable process.
4-(Benzenesulfonyl)phenol, also known as 4-hydroxydiphenyl sulfone, is a key intermediate in the synthesis of various specialty polymers, pharmaceuticals, and other fine chemicals. Its production, typically via the Friedel-Crafts sulfonylation of phenol, presents several challenges that can impact yield, purity, and overall process efficiency. This guide provides field-proven insights in a direct question-and-answer format to address these critical issues.
Section 1: Reaction & Synthesis Troubleshooting
This section addresses the most common questions and issues arising during the synthesis reaction itself.
Question: My reaction yield for 4-(Benzenesulfonyl)phenol is consistently low. What are the primary factors affecting the yield and how can I optimize them?
Answer: Low yield in the Friedel-Crafts sulfonylation of phenol is a frequent challenge, often stemming from several competing factors. The primary synthesis involves the reaction of phenol with benzenesulfonyl chloride, typically using a Lewis acid catalyst.
Causality & Optimization:
-
Catalyst Deactivation: Phenol is a bidentate nucleophile. The lone pairs on the phenolic oxygen can coordinate strongly with the Lewis acid catalyst (e.g., AlCl₃)[1][2]. This deactivates the catalyst and reduces its ability to facilitate the desired electrophilic aromatic substitution on the benzene ring. To mitigate this, consider using the phenol itself as the solvent or using a large excess to ensure enough "free" phenol is available for the C-sulfonylation reaction.
-
Competing O-Sulfonylation: The reaction can occur at two sites: the carbon atoms of the aromatic ring (C-sulfonylation, desired) or the oxygen atom of the hydroxyl group (O-sulfonylation, undesired byproduct formation). O-sulfonylation leads to the formation of phenyl benzenesulfonate. While this ester can sometimes rearrange to the desired product under certain conditions (a Fries-type rearrangement), it often represents a yield loss[3]. Lower reaction temperatures generally favor the thermodynamically more stable C-acylated product over the O-acylated one.
-
Sub-optimal Temperature Control: The reaction is exothermic. Poor temperature management can lead to the formation of polymeric, tar-like substances and other side products, significantly reducing the yield and complicating purification[4][5]. A controlled, slow addition of benzenesulfonyl chloride to the phenol/catalyst mixture at a maintained temperature is crucial.
Troubleshooting Steps:
-
Optimize Reagent Stoichiometry: Use a molar excess of phenol relative to benzenesulfonyl chloride. This ensures phenol acts as both reactant and solvent, minimizing catalyst deactivation.
-
Control Temperature: Maintain a strict reaction temperature, typically in the range of 40-80°C. Start at a lower temperature during the addition of the sulfonyl chloride and then slowly raise it to complete the reaction.
-
Controlled Addition: Add the benzenesulfonyl chloride portion-wise or via a dropping funnel over a period of 1-2 hours to manage the exotherm[5].
Question: I am observing a significant amount of the ortho-isomer (2-(Benzenesulfonyl)phenol) alongside my desired para-product. How can I improve the regioselectivity for the para-isomer?
Answer: The hydroxyl group of phenol is an ortho, para-directing group in electrophilic aromatic substitution. Achieving high para-selectivity is key to obtaining high-purity 4-(Benzenesulfonyl)phenol.
Causality & Optimization:
-
Steric Hindrance: The benzenesulfonyl group is sterically bulky. While the hydroxyl group activates both ortho and para positions, the bulky electrophile will preferentially attack the less sterically hindered para position. This effect can be enhanced by the choice of solvent and catalyst.
-
Reaction Temperature: Higher reaction temperatures can sometimes decrease selectivity by providing enough energy to overcome the activation barrier for the formation of the ortho-isomer.
Troubleshooting Steps:
-
Solvent Choice: Running the reaction in a non-polar solvent or using excess phenol as the solvent can influence the steric environment around the reacting phenol molecule, often favoring para substitution.
-
Temperature Optimization: Experiment with running the reaction at the lower end of the effective temperature range. A temperature profile that starts low and slowly increases may provide the best balance of reaction rate and selectivity.
-
Catalyst Choice: While strong Lewis acids like AlCl₃ are common, milder catalysts might offer better selectivity in some cases, although potentially at the cost of reaction rate[6].
Section 2: Work-up & Purification Challenges
This section focuses on issues encountered after the reaction is complete, during product isolation and purification.
Question: My final product is a dark, discolored solid, even after initial purification attempts. What causes this discoloration and what is the best purification strategy?
Answer: Discoloration is a common sign of impurities, often arising from oxidation or the formation of polymeric byproducts during the reaction.[4]
Causality & Optimization:
-
Oxidation Products: Phenols are susceptible to oxidation, especially at elevated temperatures in the presence of air, which can form highly colored quinone-type structures.[4]
-
Polymeric Byproducts: High reaction temperatures or prolonged reaction times can lead to the polymerization of reactants and products, resulting in tar-like substances that are difficult to remove.[4]
-
Residual Catalyst/Acids: Incomplete quenching and removal of the catalyst and acidic byproducts (like HCl from the reaction of benzenesulfonyl chloride) can catalyze degradation upon heating during solvent removal or distillation.
Purification Strategy:
-
Thorough Quenching and Washing: After the reaction is complete, the mixture must be carefully quenched, typically by pouring it onto a mixture of ice and water. This hydrolyzes the remaining benzenesulfonyl chloride and deactivates the catalyst. The organic layer should then be washed sequentially with a dilute acid (e.g., 1M HCl) to remove any remaining base-soluble impurities, followed by a base wash (e.g., saturated sodium bicarbonate solution) to neutralize any remaining acid[5].
-
Recrystallization: Recrystallization is the most effective method for purifying the crude product on a laboratory and pilot scale. Toluene or a mixture of chlorobenzene and petroleum ether have been reported to be effective solvents.[4]
-
Activated Carbon Treatment: For persistent color, treating a solution of the crude product with activated carbon before recrystallization can effectively adsorb many colored impurities.
Section 3: Standardized Scale-Up Protocol
This protocol provides a general, self-validating methodology for the synthesis of 4-(Benzenesulfonyl)phenol that can be adapted for scale-up.
Protocol: Synthesis of 4-(Benzenesulfonyl)phenol (Lab Scale)
Safety First: This reaction should be performed in a well-ventilated fume hood. Phenol is toxic and corrosive and can cause severe skin burns[7]. Benzenesulfonyl chloride is corrosive and a lachrymator[8]. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.
Reagents & Equipment:
-
Phenol (e.g., 2.5 equivalents)
-
Benzenesulfonyl chloride (1.0 equivalent)
-
Anhydrous Aluminum Chloride (AlCl₃) (1.1 equivalents)
-
Dichloromethane (DCM) or other suitable solvent (optional, can be run neat in excess phenol)
-
Three-neck round-bottom flask equipped with a mechanical stirrer, dropping funnel, and a reflux condenser with a gas outlet connected to a scrubber (to neutralize evolved HCl gas).
-
Ice bath and heating mantle.
Procedure:
-
Reactor Setup: Ensure the reactor is clean, dry, and inert (e.g., purged with nitrogen)[5].
-
Charge Reactor: Charge the flask with phenol and the solvent (if used). Begin stirring.
-
Catalyst Addition: Cool the mixture in an ice bath to 0-5°C. Slowly and portion-wise, add the anhydrous aluminum chloride. The addition is exothermic. Maintain the temperature below 10°C.
-
Reagent Addition: Once the catalyst is fully dissolved and the temperature is stable, begin the slow, dropwise addition of benzenesulfonyl chloride from the dropping funnel. Maintain the temperature between 5-10°C during the addition.
-
Reaction: After the addition is complete, allow the mixture to stir at low temperature for 1 hour. Then, slowly warm the reaction to room temperature and finally heat to 40-50°C for 2-4 hours, or until reaction completion is confirmed by a suitable in-process control (e.g., TLC, HPLC).
-
Quenching: Cool the reaction mixture back to room temperature. In a separate large beaker, prepare a mixture of crushed ice and water. Very slowly and carefully, pour the reaction mixture onto the ice with vigorous stirring to quench the reaction. This step is highly exothermic and will evolve HCl gas.
-
Work-up:
-
If a solvent like DCM was used, separate the organic layer. If run neat, an organic solvent must be added to extract the product.
-
Wash the organic layer sequentially with: 1M HCl, water, saturated sodium bicarbonate solution, and finally brine[5].
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
-
Isolation & Purification:
-
Filter off the drying agent and remove the solvent under reduced pressure to yield the crude solid product.
-
Purify the crude solid by recrystallization from a suitable solvent system (e.g., toluene).
-
Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Section 4: Analytical & Safety FAQs
Q: What are the recommended analytical methods for assessing the purity of 4-(Benzenesulfonyl)phenol and detecting common impurities?
A: A combination of methods is ideal.
-
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with UV detection is the most common and powerful technique for quantifying the purity of the final product and detecting isomers (ortho- vs. para-) and other aromatic impurities.[9][10]
-
Gas Chromatography (GC): GC can also be used, particularly for identifying and quantifying more volatile impurities or unreacted starting materials.[11]
-
Melting Point: A sharp melting point close to the literature value (approx. 142-145°C) is a good indicator of high purity[12]. A broad or depressed melting range suggests the presence of impurities.
Q: What are the critical safety precautions when handling phenol and benzenesulfonyl chloride on a larger scale?
A: Both reagents require stringent safety protocols.
-
Phenol: Phenol is highly toxic and can be rapidly absorbed through the skin, causing severe chemical burns and systemic toxicity[7]. Skin contact may not be immediately painful due to its local anesthetic properties. Always use appropriate gloves (e.g., butyl rubber or Silver Shield), eye protection (goggles and face shield), and a lab coat. Ensure an emergency safety shower and eyewash station are immediately accessible. Have a phenol-specific first aid kit available, which should include polyethylene glycol (PEG 300 or 400) to decontaminate skin exposures[13].
-
Benzenesulfonyl Chloride: This compound is corrosive and reacts with moisture (including in the air and on skin) to produce hydrochloric acid and benzenesulfonic acid[8]. It is a lachrymator (causes tearing). Handle only in a well-ventilated fume hood, wearing acid-resistant gloves and full eye/face protection.
-
Process Safety: The reaction is exothermic and generates HCl gas. The reactor must have adequate cooling capacity and be equipped with a robust off-gas scrubbing system (e.g., a caustic scrubber) to neutralize the acidic fumes.
Section 5: Visual Guides & Data
Diagrams
Caption: Reaction scheme for 4-(Benzenesulfonyl)phenol synthesis.
Caption: Troubleshooting decision tree for synthesis optimization.
Data Summary
| Parameter | Recommended Range | Rationale & Potential Issues |
| Phenol : BsCl Molar Ratio | 2.0 - 5.0 : 1.0 | A high excess of phenol acts as a solvent and minimizes catalyst deactivation. Lower ratios risk incomplete reaction and lower yield. |
| Catalyst : BsCl Molar Ratio | 1.05 - 1.2 : 1.0 | A slight excess of Lewis acid catalyst is needed to drive the reaction. Too much can increase byproduct formation and work-up difficulty. |
| Addition Temperature | 0 - 10 °C | Crucial for controlling the initial exotherm and minimizing the formation of O-sulfonylation byproducts and tars[5]. |
| Reaction Temperature | 40 - 80 °C | Balances reaction rate and selectivity. Temperatures >80°C often lead to increased byproduct formation and discoloration[4]. |
| Reaction Time | 2 - 6 hours | Must be optimized via in-process controls. Insufficient time leads to incomplete conversion; excessive time can promote degradation[4]. |
Section 6: References
-
CN113429268A - Synthetic method of 4-phenoxyphenol. Google Patents.
-
Synthesis of (4-chlorophenylsulfonyl)phenol . PrepChem.com.
-
Hydroxydiphenylamine synthesis from lab to industrial scale . Benchchem.
-
Methods of preparation of phenols . Unacademy.
-
Photochemical rearrangement of phenyl benzenesulphonates . Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).
-
Safety Data Sheet - 4-(benzenesulfonyl)phenol . Angene Chemical.
-
Analytical Methods . ResearchGate.
-
Scaling up Butyl 4-methylbenzenesulfonate reactions for industrial applications . Benchchem.
-
Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl C . SciRP.org.
-
Phenol | Office of Environmental Health and Safety . Princeton EHS.
-
4(Benzene Sulfonyl) Phenol | CAS No- 7402-69-9 . Simson Pharma Limited.
-
Friedel–Crafts reaction of phenol . Chemistry Stack Exchange.
-
Phenol Standard Operating Procedure . Yale Environmental Health & Safety.
-
Phenol alkylation (Friedel-Crafts Alkylation) . J&K Scientific LLC.
-
Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride . Trends in Sciences.
-
Appendix P - Phenol First Aid Guide and PPE . Environment, Health and Safety.
-
SAFETY DATA SHEET - benzenesulphonyl chloride . Sigma-Aldrich.
-
Friedel–Crafts reaction of phenol . ECHEMI.
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. echemi.com [echemi.com]
- 3. Photochemical rearrangement of phenyl benzenesulphonates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. jk-sci.com [jk-sci.com]
- 7. ehs.princeton.edu [ehs.princeton.edu]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. scirp.org [scirp.org]
- 10. tis.wu.ac.th [tis.wu.ac.th]
- 11. researchgate.net [researchgate.net]
- 12. prepchem.com [prepchem.com]
- 13. Appendix P - Phenol First Aid Guide and PPE | Environment, Health and Safety [ehs.cornell.edu]
Byproducts of 4-(Benzenesulfonyl)phenol reactions with amines and alcohols
Introduction: The "Deceptive" Phenol
Welcome to the technical support hub for 4-(Benzenesulfonyl)phenol (also known as 4-hydroxydiphenyl sulfone).[1]
If you are here, you are likely encountering unexpected precipitates, low yields, or "junk" peaks in your LC-MS. This molecule is deceptive.[1] While it looks like a standard phenol, the sulfonyl group (
This acidity shift fundamentally alters its reactivity with amines and alcohols, creating a specific set of "trap" byproducts. This guide addresses those specific failure modes.
Module 1: Reactions with Amines
The Issue: "I mixed my sulfonyl phenol with a primary amine expecting a coupling, but the reaction solidified instantly/yielded a water-soluble solid."
The Diagnosis: Acid-Base Salt Formation
Because 4-(Benzenesulfonyl)phenol is significantly more acidic than typical phenols, it readily protonates aliphatic amines.[1] The "product" you isolated is likely not a covalent amide or amine adduct, but a simple ammonium phenolate salt .
The Pathway:
Troubleshooting & FAQs
Q1: How do I distinguish the salt from a covalent product?
-
Solubility Test: The salt is often water-soluble or soluble in polar protic solvents (MeOH), whereas the covalent N-arylated product is typically lipophilic.
-
NMR Shift: In
H NMR (DMSO- ), look for the disappearance of the phenolic -OH proton (usually broad singlet >10 ppm) and the shift of the amine protons. If the aromatic ring protons shift upfield (shielded) due to the formation of the electron-rich phenoxide anion, it is a salt.
Q2: I want to form a C-N bond (Aniline derivative). Why isn't it working?
-
Root Cause: The phenolic -OH is a poor leaving group. The sulfonyl group activates the ring for Nucleophilic Aromatic Substitution (
), but not enough to displace a hydroxyl group directly. -
Solution: You must activate the phenol first. Convert the -OH to a Tosylate (OTs) or Triflate (OTf) . The sulfonyl group will facilitate the displacement of a Tosylate by an amine (unlike in unactivated benzenes).
Q3: Are there covalent byproducts possible with amines?
-
Yes, via the Mannich Reaction: If your solvent contains traces of formaldehyde or if you are using specific reagents, the amine can attack the ortho position (next to the OH).
-
Byproduct: 2-(aminomethyl)-4-(benzenesulfonyl)phenol.[1]
-
Module 2: Reactions with Alcohols (Etherification)
The Issue: "I am trying to make the ether (O-alkylation), but I am getting starting material recovery or 'dead' reagents."
Scenario A: Williamson Ether Synthesis (Base + Alkyl Halide)
Q1: I used NaOH and an alkyl bromide, but the yield is <10%.
-
The Cause: The phenoxide anion of 4-(Benzenesulfonyl)phenol is less nucleophilic than standard phenoxides because the negative charge is delocalized into the sulfonyl group.
-
The Fix:
Q2: What is the major byproduct here?
-
The Byproduct: Alkenes (from the alkyl halide).
-
Mechanism: Because you are heating the reaction to force the sluggish phenoxide to react, the base (carbonate/hydroxide) may preferentially perform an E2 elimination on the alkyl halide, especially if the alkyl halide is secondary.
Scenario B: Mitsunobu Reaction (Alcohol + DEAD/DIAD + )
Q1: Does this phenol work in Mitsunobu conditions?
-
Answer: Yes, excellently. The Mitsunobu reaction requires an acidic pronucleophile (
). With a of ~7.8, 4-(Benzenesulfonyl)phenol is in the "Goldilocks" zone.
Q2: I see a large impurity peak that isn't my product.
-
The Byproduct: N-alkylated Hydrazine species.
-
Mechanism: If the alcohol is sterically hindered (secondary/tertiary), the betaine intermediate formed by DEAD/
may simply protonate the phenol, but the attack by the phenoxide never happens. Instead, the phenoxide attacks the hydrazine backbone of the DEAD reagent.
Visualizing the Pathways
The following diagram illustrates the decision matrix for derivatizing 4-(Benzenesulfonyl)phenol, highlighting the "Dead End" byproducts (Red) versus the correct activation pathways (Green).
Figure 1: Reaction logic flow for 4-(Benzenesulfonyl)phenol.[1] Note the high risk of salt formation with amines and elimination products in Williamson synthesis.
Summary Data Table: Reactivity Profile
| Parameter | Value / Characteristic | Implication for Experiment |
| pKa (Phenolic OH) | 7.2 – 8.0 | Acidic enough to protonate amines; ideal for Mitsunobu.[1] |
| Nucleophilicity | Low | Requires stronger heating/polar solvents for Williamson ether synthesis.[1] |
| Leaving Group Ability | Poor (as -OH) | Direct amine displacement fails.[1] Must convert to -OTs/-OTf. |
| Ortho-Reactivity | High | Susceptible to electrophilic attack (e.g., Mannich) at the 2-position.[1] |
| Major Impurity (Amine) | Ammonium Salt | Water-soluble solid; often mistaken for precipitate product.[1] |
| Major Impurity (Mitsunobu) | Hydrazine Adduct | Occurs when alcohol is sterically hindered.[1] |
References
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis: Mechanisms and Byproducts. Retrieved from [Link]
-
Swamy, K. C. K., et al. (2009).[1] Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews. (Context: Acidity requirements for pronucleophiles in Mitsunobu). Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Nucleophilic Aromatic Substitution: The Addition-Elimination Mechanism. Retrieved from [Link]
Sources
Technical Support Center: Optimization of Phenol O-Sulfonylation
Topic: Overcoming Poor Yield in the Synthesis of Aryl Sulfonates (Tosylates, Mesylates, Triflates) Audience: Medicinal Chemists, Process Chemists, and R&D Scientists Scope: This guide addresses the O-sulfonylation of phenols to form sulfonate esters (leaving groups/protecting groups). Note: If you are attempting electrophilic aromatic substitution (C-sulfonation) to form sulfonic acids, please refer to our separate guide on Friedel-Crafts Sulfonation.
Diagnostic Interface: Where is the failure occurring?
Before adjusting parameters, we must localize the failure mode. Use this logic flow to identify your specific bottleneck.
Interactive Troubleshooting Flowchart
Caption: Figure 1. Diagnostic logic tree for isolating the root cause of yield loss in phenol sulfonylation workflows.
The Mechanistic Divergence: "Sulfene" vs. Direct Attack
A critical and often overlooked cause of poor yield is the mechanistic difference between Mesylation (MsCl) and Tosylation (TsCl) . Treating them identically is a common error.
The "Sulfene" Trap (Mesylation Specific)
When using Methanesulfonyl Chloride (MsCl) with a tertiary amine base (TEA, DIPEA), the reaction often proceeds via an E1cB elimination to form a Sulfene intermediate (
-
The Risk: Sulfenes are hyper-reactive electrophiles. If the phenol is sterically hindered or the addition is too fast, the sulfene will react with trace water (hydrolysis) or dimerize/polymerize before trapping the phenol.
-
The Fix: For MsCl, temperature control is non-negotiable . The reaction must be kept at 0°C or lower during addition to control the sulfene generation rate.
Direct Nucleophilic Substitution (Tosylation)
Aryl sulfonyl chlorides (TsCl, BsCl) lack
-
The Risk: Steric hindrance at the sulfur (e.g., Triisopropylbenzenesulfonyl chloride) or the phenol makes this slow.
-
The Fix: Nucleophilic catalysis (DMAP, DABCO) is essential here to form a reactive
-sulfonylammonium intermediate.
Visualizing the Pathway
Caption: Figure 2. Mechanistic divergence. MsCl (top path) is highly susceptible to rapid hydrolysis via the Sulfene intermediate compared to TsCl (bottom path).
Protocol Optimization Matrix
Do not stick to a single set of conditions. Select your protocol based on your substrate's electronic and steric profile.
Table 1: Optimized Reaction Systems
| Substrate Type | Recommended System | Base | Solvent | Additive | Temp | Notes |
| Standard Phenol | Classic Organic | TEA (1.5 eq) | DCM or THF | None | 0°C | Standard baseline. Keep dry. |
| Hindered Phenol (e.g., 2,6-disubst.) | Catalytic Boost | TEA (2.0 eq) | DCM | DMAP (10 mol%) | RT | DMAP forms a reactive intermediate that overcomes steric bulk [1]. |
| Acid Sensitive / Labile | Schotten-Baumann | Water / Toluene (Biphasic) | TEBA (5 mol%) | 0°C | Requires Phase Transfer Catalyst (TEBA). Excellent for scale-up [2]. | |
| Ultra-Low Nucleophilicity (e.g., Nitrophenol) | Anionic Activation | NaH (1.1 eq) | DMF or THF | None | 0°C | Pre-deprotonate to form the phenoxide anion. Strictly anhydrous. |
| Green/Sustainable | Aqueous Media | Water / Acetone | None | RT | Works surprisingly well for electron-rich phenols [3]. |
Troubleshooting FAQ
Q1: My sulfonyl chloride is disappearing, but I'm isolating the starting phenol. What is happening?
Diagnosis: Hydrolysis. The sulfonyl chloride is reacting with water instead of your phenol. The Fix:
-
Reagent Quality: Sulfonyl chlorides degrade into sulfonic acids (which are unreactive to phenol). Check the quality of your R-SO2Cl. If it's a liquid (MsCl), distill it. If solid (TsCl), recrystallize from hexane/chloroform.
-
Solvent: DCM must be dry. Even "HPLC grade" can contain enough water to kill a dilute reaction.
-
Order of Addition: Dissolve the phenol and base first, cool to 0°C, then add the sulfonyl chloride dropwise. This ensures the phenol is available immediately as the reagent enters the solution.
Q2: I am getting low yields with Mesyl Chloride (MsCl) specifically.
Diagnosis: Sulfene Polymerization/Hydrolysis. The Fix:
-
Temperature: You are likely running it too warm. The formation of the sulfene intermediate is exothermic and rapid. Cool to -10°C or 0°C.
-
Base: Switch from TEA to Diisopropylethylamine (DIPEA) . The added steric bulk of DIPEA can sometimes slow down the E1cB elimination slightly, making the reaction more controllable.
Q3: The reaction works, but the product degrades during column chromatography.
Diagnosis: Acid Sensitivity. Sulfonate esters can be hydrolyzed by the acidic silica gel surface. The Fix:
-
Neutralize Silica: Pre-treat your silica column with 1% Triethylamine in Hexanes before loading your sample.
-
Alternative: Use neutral alumina instead of silica gel.
Q4: I have a very hindered phenol (e.g., 2,6-di-tert-butylphenol). Standard conditions failed.
Diagnosis: Steric Shielding. The nucleophilic attack is blocked. The Fix:
-
The "Nuclear" Option: Use Sodium Hydride (NaH) in DMF.
Q5: Can I use Pyridine as both solvent and base?
Answer: Yes, this is the "Classic" method, but it is often sub-optimal for difficult substrates.
-
Pros: Solubilizes everything; acts as a buffer.
-
Cons: Pyridine is a weak base and a poor nucleophilic catalyst compared to DMAP. Workup is smelly and difficult to remove completely without acidic washes (which might hydrolyze your product).
-
Recommendation: Use DCM with 2.0 eq Pyridine and catalytic DMAP instead of neat Pyridine.
Step-by-Step Protocol: The "Robust" Method (DMAP-Catalyzed)
This protocol is designed to handle 80% of cases, including moderately hindered phenols.
Reagents:
-
Phenol (1.0 equiv)[3]
-
Sulfonyl Chloride (1.2 - 1.5 equiv)
-
Triethylamine (2.0 equiv)
-
DMAP (4-Dimethylaminopyridine) (0.1 equiv)
-
Dichloromethane (DCM) (anhydrous)
Procedure:
-
Setup: Flame-dry a round-bottom flask and cool under
. -
Dissolution: Add Phenol, TEA, and DMAP to the flask. Add DCM (concentration ~0.2 M).
-
Cooling: Cool the mixture to 0°C (ice bath). Critical for MsCl.
-
Addition: Dissolve the Sulfonyl Chloride in a minimal amount of DCM and add it dropwise over 10-15 minutes.
-
Why: Prevents localized "hotspots" where side reactions occur.
-
-
Reaction: Allow to warm to room temperature. Monitor by TLC (usually complete in 1-4 hours).
-
Quench: Add saturated
solution. Stir vigorously for 10 minutes to hydrolyze excess sulfonyl chloride. -
Workup: Extract with DCM (x3). Wash combined organics with water, then Brine. Dry over
.[4] -
Purification: Flash chromatography (remember to neutralize silica if product is unstable).
References
-
Kazemi, M., Shiri, L., & Kohzadi, H. (2015). Preparation of aryl sulfonates using DMAP as a catalyst. This paper details the catalytic cycle and efficiency of DMAP in sulfonylation.[5][6]
-
Lei, X., et al. (2015).[7] Chromatography-free and eco-friendly protocols for tosylation and mesylation of phenols. Synthesis, 47(17), 2578-2585.
-
King, J. F., et al. (1992).[8] Mechanism of hydrolysis of methanesulfonyl chloride. Journal of the American Chemical Society, 114(5), 1743–1749.[8]
- Ding, Q., et al. (2011). Recent Advances in the Synthesis of Aryl Sulfonates. A comprehensive review of modern methodologies beyond standard Schotten-Baumann conditions.
Sources
- 1. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 5. researchgate.net [researchgate.net]
- 6. DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sulfonate synthesis by sulfonylation (tosylation) [organic-chemistry.org]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Strategies for Selective Functionalization of 4-(Benzenesulfonyl)phenol
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the selective functionalization of 4-(Benzenesulfonyl)phenol. This bifunctional molecule presents unique challenges and opportunities in synthetic chemistry, particularly in the development of pharmaceuticals and advanced materials. This guide is structured to provide clear, actionable answers to common questions and troubleshooting scenarios encountered in the lab. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system grounded in established chemical principles.
Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the reactivity and strategic functionalization of 4-(benzenesulfonyl)phenol.
Q1: What are the primary reactive sites on 4-(benzenesulfonyl)phenol, and how do their electronic properties dictate reaction strategy?
A1: 4-(Benzenesulfonyl)phenol possesses three primary sites for functionalization, each with distinct electronic characteristics:
-
The Phenolic Hydroxyl (-OH) Group: This group is nucleophilic and acidic. The oxygen's lone pairs can readily attack electrophiles, making it the primary site for reactions like O-alkylation and O-acylation.
-
The Phenol Ring (Ring A): The hydroxyl group is a powerful electron-donating group (EDG) due to its resonance effect (+M), which significantly outweighs its inductive electron-withdrawing effect (-I).[1][2] This makes Ring A highly activated towards electrophilic aromatic substitution (EAS) and directs incoming electrophiles to the ortho positions (the para position is blocked).[3][4]
-
The Phenylsulfonyl Ring (Ring B): The benzenesulfonyl group (-SO₂Ph) is a strong electron-withdrawing group (EWG) due to the high electronegativity of the oxygen atoms and the sulfur atom's positive formal charge.[5] This deactivates Ring B towards EAS and directs incoming electrophiles to the meta positions.[6]
This electronic dichotomy is the key to achieving selectivity. Reactions at the -OH group are typically performed under basic conditions, while EAS reactions on the rings are performed under acidic or neutral conditions. The choice of which ring to functionalize depends on controlling the influence of these two powerful directing groups.
Q2: I want to modify the hydroxyl group. What are the best strategies for selective O-alkylation or O-acylation?
A2: Selective functionalization of the hydroxyl group is the most straightforward transformation for this molecule. The key is to enhance the nucleophilicity of the phenolic oxygen.
-
For O-Alkylation (e.g., Williamson Ether Synthesis): This reaction proceeds by deprotonating the phenol with a suitable base to form the more nucleophilic phenoxide ion, which then displaces a halide from an alkyl halide.
-
Recommended Bases: Potassium carbonate (K₂CO₃) is a common and effective choice for its moderate basicity and ease of handling.[7] For less reactive alkyl halides, stronger bases like sodium hydride (NaH) in an anhydrous polar aprotic solvent (e.g., DMF, THF) may be necessary.
-
Causality: Using a base ensures that the reaction occurs at the oxygen atom. In the absence of a base, under acidic conditions, Friedel-Crafts alkylation on the activated phenol ring (C-alkylation) can become a competing pathway.[8] O-alkylation is generally kinetically favored.[8]
-
-
For O-Acylation: This reaction forms a phenolic ester. It is typically performed by reacting the phenol with an acyl chloride or anhydride.
-
Conditions: The reaction is often run in the presence of a non-nucleophilic base like pyridine or triethylamine (Et₃N). The base serves two purposes: it neutralizes the HCl byproduct and can also generate the phenoxide in situ, increasing the reaction rate.[9]
-
Kinetic vs. Thermodynamic Control: O-acylation is the kinetically favored product. However, under conditions that promote thermodynamic control (e.g., presence of a Lewis acid like AlCl₃), the O-acylated product can rearrange to the more stable C-acylated product (an aryl ketone) via the Fries Rearrangement. Therefore, to ensure selective O-acylation, Lewis acidic conditions should be avoided.
-
Q3: How can I selectively introduce a substituent onto the phenol ring (Ring A)?
A3: Due to the powerful activating and ortho, para-directing effect of the hydroxyl group, EAS reactions will overwhelmingly occur on Ring A.[3] Since the para position is blocked, substitution will occur at the two equivalent ortho positions.
-
Key Challenge: The high reactivity of the phenol ring can lead to polysubstitution and oxidative side reactions.[10]
-
Strategy for Monosubstitution: To control the reaction and prevent over-functionalization, mild conditions are critical.
-
Halogenation: For bromination, using Br₂ in a non-polar solvent like CCl₄ or CS₂ at a low temperature can favor monobromination.[11] Using aqueous bromine will typically lead to the formation of the 2,6-dibromo product.
-
Nitration: Direct nitration with concentrated nitric acid can cause significant oxidation.[10] Using dilute nitric acid gives better yields of the ortho-nitrophenol.[11]
-
Sulfonation: Reaction with concentrated sulfuric acid at room temperature will favor the formation of the ortho-sulfonated product.[11]
-
Q4: What is the role of protecting groups in developing a functionalization strategy?
A4: Protecting groups are essential tools for reversing or temporarily masking the inherent reactivity of the phenol.[12] Protecting the hydroxyl group is necessary when you need to:
-
Functionalize the Phenylsulfonyl Ring (Ring B): The activating effect of the -OH group makes Ring A far more reactive than the deactivated Ring B. By protecting the phenol (e.g., as a methyl ether, benzyl ether, or silyl ether), you "turn off" its activating influence, allowing for EAS reactions to be forced onto Ring B under more vigorous conditions.[13]
-
Perform Reactions Incompatible with a Free Phenol: Many organometallic reactions (e.g., Grignard, organolithium) or reactions involving strong bases are incompatible with the acidic proton of the phenol. Protection is mandatory in these cases.
The choice of protecting group is critical and must be "orthogonal" to subsequent reaction conditions, meaning it can be removed without affecting other parts of the molecule.[12]
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format.
Q: My O-alkylation reaction is giving a very low yield. What are the likely causes and solutions?
A: Low yields in O-alkylation are a common issue. Let's diagnose the potential causes.
| Possible Cause | Scientific Rationale | Recommended Solution |
| Incomplete Deprotonation | The phenoxide is a much stronger nucleophile than the neutral phenol. If the base is too weak or insufficient, the reaction rate will be very slow. | Ensure you are using at least one equivalent of a suitable base (e.g., K₂CO₃, Cs₂CO₃). For stubborn reactions, switch to a stronger base like NaH in an anhydrous solvent like DMF. |
| Competing C-Alkylation | Under neutral or slightly acidic conditions, the reaction can proceed via a Friedel-Crafts-type mechanism, leading to alkylation on the electron-rich phenol ring. | Ensure basic conditions are maintained throughout the reaction. Running the reaction at a lower temperature can also favor the kinetically preferred O-alkylation product.[8] |
| Poor Quality Reagents | The alkylating agent (e.g., alkyl halide) may have degraded. Anhydrous solvents are critical when using water-sensitive bases like NaH. | Use a freshly opened or purified alkylating agent. Ensure solvents are properly dried before use, especially when employing strong, moisture-sensitive bases. |
| Steric Hindrance | If using a bulky alkylating agent, the reaction rate can be significantly slower. | Increase the reaction temperature and/or time. Consider using a more reactive alkylating agent, such as an alkyl triflate instead of an alkyl bromide. |
Q: During the bromination of Ring A, I'm getting a mixture of mono- and di-brominated products that are difficult to separate. How can I improve selectivity for the mono-bromo product?
A: This is a classic selectivity problem stemming from the high activation of the phenol ring.
-
The Core Issue: Once the first bromine atom is attached, the ring remains highly activated, and the second substitution can occur rapidly.
-
Strategic Solutions:
-
Solvent Choice: Switch from polar solvents (like water or acetic acid) to non-polar solvents (CS₂, CCl₄, or dichloromethane).[11] In non-polar solvents, the phenol is less ionized, and its activating effect is slightly attenuated compared to the highly reactive phenoxide ion that can form in polar media.[11]
-
Temperature Control: Perform the reaction at a low temperature (e.g., 0 °C or below). This reduces the overall reaction rate, allowing for better control and favoring the kinetically preferred mono-substituted product.
-
Controlled Reagent Addition: Add the bromine solution dropwise to the phenol solution rather than all at once. This keeps the concentration of the electrophile low at any given moment, disfavoring polysubstitution.
-
Protecting Group Strategy: For ultimate control, you can temporarily acetylate the phenol to form the ester. The acetoxy group is still an ortho, para-director but is significantly less activating than the hydroxyl group.[10] After bromination, the acetyl group can be easily removed by hydrolysis.
-
Visualizing Synthetic Strategy
A logical workflow is crucial for deciding on a synthetic pathway. The following diagram outlines a decision-making process for functionalizing 4-(benzenesulfonyl)phenol.
Caption: Decision tree for selective functionalization.
Key Experimental Protocols
The following are representative, detailed protocols for common transformations.
Protocol 1: Selective O-Methylation of 4-(Benzenesulfonyl)phenol
This protocol details the formation of 4-(benzenesulfonyl)anisole.
-
Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-(benzenesulfonyl)phenol (2.50 g, 10.0 mmol) and anhydrous acetone (40 mL).
-
Base Addition: Add anhydrous potassium carbonate (2.07 g, 15.0 mmol, 1.5 equiv).
-
Reagent Addition: Add methyl iodide (0.75 mL, 12.0 mmol, 1.2 equiv) to the suspension.
-
Reaction: Heat the mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by TLC (e.g., using 3:1 Hexanes:Ethyl Acetate).
-
Workup: Once the starting material is consumed, cool the reaction to room temperature. Filter off the potassium carbonate and wash the solid with acetone.
-
Purification: Concentrate the filtrate under reduced pressure. Dissolve the resulting crude solid in dichloromethane (50 mL) and wash with 1M NaOH (2 x 20 mL) and brine (1 x 20 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the product, which can be further purified by recrystallization from ethanol if necessary.
Protocol 2: Selective ortho-Bromination of 4-(Benzenesulfonyl)phenol
This protocol aims for the synthesis of 2-bromo-4-(benzenesulfonyl)phenol.
-
Setup: To a 100 mL round-bottom flask protected from light, add 4-(benzenesulfonyl)phenol (2.50 g, 10.0 mmol) and carbon tetrachloride (CCl₄, 50 mL). Cool the solution to 0 °C in an ice bath.
-
Reagent Preparation: In a separate flask, prepare a solution of bromine (0.51 mL, 10.0 mmol, 1.0 equiv) in 10 mL of CCl₄.
-
Controlled Addition: Add the bromine solution dropwise to the stirred phenol solution over 30 minutes, ensuring the temperature remains below 5 °C.
-
Reaction: Allow the reaction to stir at 0 °C for an additional 1-2 hours after the addition is complete. Monitor by TLC until the starting material is consumed.
-
Workup: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (20 mL) to consume any excess bromine. Separate the organic layer, and wash it with water (2 x 20 mL) and brine (1 x 20 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Protecting Group Reference Table
The selection of a suitable protecting group is paramount for multi-step syntheses.
| Protecting Group | Abbreviation | Protection Conditions | Deprotection Conditions | Stability |
| Methyl Ether | Me | MeI, K₂CO₃, Acetone | BBr₃, CH₂Cl₂; or HBr, heat | Very stable; harsh removal |
| Benzyl Ether | Bn | BnBr, K₂CO₃, Acetone | H₂, Pd/C (Hydrogenolysis) | Stable to acid/base; sensitive to reduction |
| tert-Butyldimethylsilyl Ether | TBDMS/TBS | TBDMSCl, Imidazole, DMF | TBAF, THF; or mild acid (e.g., AcOH) | Stable to base; sensitive to acid and fluoride |
| Methoxymethyl Ether | MOM | MOMCl, DIPEA, CH₂Cl₂ | Acidic hydrolysis (e.g., HCl in THF/H₂O) | Stable to base, nucleophiles; sensitive to acid |
References
- Covalent Benzenesulfonic Functionalization of a Graphene Nanopore for Enhanced and Selective Proton Transport. PubMed. (2024-02-21).
- Covalent Benzenesulfonic Functionalization of a Graphene Nanopore for Enhanced and Selective Proton Transport.
- Electrophilic Substitution Reactions of Phenols. BYJU'S.
- Acyl
- Phenol alkylation process.
- Acyl
- Directing Effects of Substituents in Conjugation with the Benzene Ring. Chemistry LibreTexts. (2015-07-18).
- Recent Advances in Regioselective C–H Bond Functionalization of Free Phenols. National Institutes of Health. (2023-04-12).
- Electrophilic arom
- The site-selective functionalization of halogen-bearing phenols. Infoscience. (2005).
- Electrophilic Substitution of Phenols. Chemistry LibreTexts. (2020-08-26).
- Hydroxylation of Benzene via C-H Activation Using Bimetallic CuAg@g-C3N4.
- Protective Groups. Organic Chemistry Portal.
- One-Pot Alkylation–Sulfonyl
- Oxidative Cross-Coupling of N-(2'-Phenylphenyl)benzenesulfonamides or Benzoic and Naphthoic Acids with Alkenes Using a Palladium−Copper Catalyst System under Air.
- Sulfones: A New Functional Group for Modular Radical Cross-Coupling. ChemRxiv.
- O-ACYLATION MECHANISM OF p-SUBSTITUTED PHENOLS WITH VARIOUS ALKANOYL CHLORIDES UNDER PHASE TRANSFER CATALYSIS CONDITIONS. Revue Roumaine de Chimie.
- Direct sulfonamidation of (hetero)aromatic C–H bonds with sulfonyl azides. PubMed Central. (2020-10-08).
- Electrophilic Aromatic Substitution Reactions of Phenols. University of Calgary.
- Selective oxidation of benzene to phenol by FeCl3/mpg-C3N4 hybrids.
- Rationalizing the regioselectivity of substituted phenols from the FERMO concept.
- Catalytic Oxidative Coupling of Phenols and Related Compounds.
- Alkylated phenol.
- Protecting groups. Oxford Learning Link.
- Alkylation of phenol: a mechanistic view.
- Acylation of Phenols, Alcohols, Thiols, Amines and Aldehydes Using Sulfonic Acid Functionalized Hyper-Cross-Linked Poly(2-naphthol) as a Solid Acid Catalyst.
- Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Master Organic Chemistry. (2017-09-26).
- Electrophilic Aromatic Substitution: Sulfonation of Benzene. Leah4sci. (2017-05-04).
- Sulfoxide-mediated oxidative cross-coupling of phenols. RSC Publishing.
- Sulfinyl- and Sulfonyl-Containing Directing Groups in C—H Oxid
- Protecting Groups List. SynArchive.
- Selective Production of Phenol on Bifunctional, Hierarchical ZSM-5 Zeolites. MDPI.
- meta-C-H Arylation and Alkylation of Benzylsulfonamide Enabled by a Palladium(II)
- Phenol Electrophilic substitution rxn.
- Protecting Groups.
- Acylation of phenols to phenolic esters with organic salts. RSC Publishing.
- Unifying principles of bifunctional, proximity-inducing small molecules.
- Process for the alkylation of phenols.
- Directing effect of the hydroxyl group and regioselectivity.
- Silanol: a bifunctional group for peptide synthesis and late-stage functionaliz
- Deprotection method for phenolic hydroxyl group.
- Benzene diazonium chloride - Coupling reaction of Phenol. YouTube. (2023-01-14).
- Pd-Catalyzed Coupling Reactions. YouTube. (2020-11-23).
- Directing Effects. ChemTalk.
- Sulphonic acid group in benzene ring. Chemistry Stack Exchange. (2018-01-24).
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. byjus.com [byjus.com]
- 4. Directing Effects | ChemTalk [chemistrytalk.org]
- 5. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. One-Pot Alkylation–Sulfonylation of Diphenol [mdpi.com]
- 8. Alkylation of phenol: a mechanistic view - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. mlsu.ac.in [mlsu.ac.in]
- 12. Protective Groups [organic-chemistry.org]
- 13. learninglink.oup.com [learninglink.oup.com]
Validation & Comparative
A Comparative Guide to the Efficacy of 4-(Benzenesulfonyl)phenol Derivatives as Enzyme Inhibitors
Welcome to this in-depth technical guide designed for researchers, scientists, and professionals in drug development. This document provides a comprehensive comparison of the efficacy of 4-(Benzenesulfonyl)phenol derivatives as enzyme inhibitors, supported by experimental data and field-proven insights. Our goal is to move beyond a simple listing of data, offering a causal understanding of experimental choices and the structural nuances that dictate inhibitory potency.
Introduction: The Versatile Scaffold of 4-(Benzenesulfonyl)phenol
The 4-(benzenesulfonyl)phenol scaffold is a privileged structure in medicinal chemistry, forming the core of numerous potent and selective enzyme inhibitors. This structural motif is characterized by a phenol ring linked to a phenyl ring through a sulfonyl group. This arrangement provides a unique combination of hydrogen bonding capabilities (from the phenolic hydroxyl group), aromatic stacking interactions, and a sulfonamide-like linker that can interact with key residues in enzyme active sites. The versatility of this scaffold allows for substitutions on both aromatic rings, enabling fine-tuning of inhibitory activity and selectivity against a wide range of enzyme targets.
This guide will delve into the comparative efficacy of various 4-(benzenesulfonyl)phenol derivatives against key enzyme families, including carbonic anhydrases and cholinesterases. We will explore the structure-activity relationships (SAR) that govern their inhibitory potential and provide standardized protocols for evaluating their performance.
Comparative Efficacy Against Carbonic Anhydrases
Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. They are involved in numerous physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and cancer. The sulfonamide group is a classic zinc-binding group, making benzenesulfonamide derivatives, including those with a phenol moiety, potent CA inhibitors.
Structure-Activity Relationship Insights
The inhibitory potency of 4-(benzenesulfonyl)phenol derivatives against CAs is significantly influenced by the substitution pattern on both the phenolic and the benzenoid rings. Studies have shown that the phenol group itself can act as a potent zinc-binding group. The number and position of hydroxyl groups on the benzene ring play a crucial role in the activity of phenolic compounds as enzyme inhibitors[1]. For instance, substitution of hydroxyl groups with methoxy groups has been shown to decrease the inhibitory activity against angiotensin-converting enzyme (ACE)[1].
In the context of carbonic anhydrases, specific phenolic derivatives have demonstrated potent inhibitory activity. For example, 4-methyl-catechol and 3-methoxycatechol have shown submicromolar inhibition of the tumor-associated isoforms hCA IX and XII[2]. This highlights the importance of the substitution pattern on the phenolic ring for achieving high potency and isoform selectivity.
The following diagram illustrates the general interaction of a 4-(benzenesulfonyl)phenol derivative with the active site of a carbonic anhydrase.
Caption: Interaction of 4-(Benzenesulfonyl)phenol with Carbonic Anhydrase Active Site.
Quantitative Comparison of Inhibitory Potency
The following table summarizes the inhibitory constants (Ki) of selected phenolic compounds against various human carbonic anhydrase isoforms. Lower Ki values indicate greater potency.
| Compound | Target Enzyme | Ki (µM) | Reference |
| 4-methyl-catechol | hCA IX | Submicromolar | [2] |
| 3-methoxycatechol | hCA IX | Submicromolar | [2] |
| 4-methyl-catechol | hCA XII | Submicromolar | [2] |
| 3-methoxycatechol | hCA XII | Submicromolar | [2] |
| Eugenol | Various hCAs | 2.2 - 10.92 | [2] |
| Isoeugenol | Various hCAs | 2.2 - 10.92 | [2] |
| Vanillin | Various hCAs | 2.2 - 10.92 | [2] |
Comparative Efficacy Against Cholinesterases
Cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are crucial enzymes in the nervous system responsible for hydrolyzing the neurotransmitter acetylcholine. Inhibition of these enzymes is a key therapeutic strategy for Alzheimer's disease. Benzenesulfonamide derivatives have emerged as promising cholinesterase inhibitors.
Structure-Activity Relationship Insights
For cholinesterase inhibition, the introduction of a lipophilic group on the benzenesulfonamide scaffold can significantly enhance activity. For instance, replacing a bromine atom with a lipophilic 4-methoxystyryl group in a benzenesulfonamide derivative resulted in a notable improvement in inhibitory effects against both AChE and BChE, with IC50 values of 4.3 ± 0.23 µM and 5.6 ± 0.24 µM, respectively[3]. Similarly, a 5-(4-trifluorostyryl) substituted derivative also showed significant activity against AChE (IC50 = 6.2 ± 0.21 µM) and moderate activity against BChE (IC50 = 10.5 ± 0.47 µM)[3]. This suggests that extending the molecule to interact with peripheral anionic sites or other hydrophobic pockets within the enzyme's active site gorge can be a successful strategy for improving potency.
The following workflow outlines the process for evaluating and comparing cholinesterase inhibitors.
Caption: Workflow for Cholinesterase Inhibitor Evaluation.
Quantitative Comparison of Inhibitory Potency
The table below presents the half-maximal inhibitory concentrations (IC50) of several benzenesulfonamide derivatives against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).
| Compound | Target Enzyme | IC50 (µM) | Reference |
| Derivative with 4-methoxystyryl group (3a) | AChE | 4.3 ± 0.23 | [3] |
| Derivative with 4-methoxystyryl group (3a) | BChE | 5.6 ± 0.24 | [3] |
| Derivative with 5-(4-trifluorostyryl) group (3b) | AChE | 6.2 ± 0.21 | [3] |
| Derivative with 5-(4-trifluorostyryl) group (3b) | BChE | 10.5 ± 0.47 | [3] |
| 2-Amino-5-bromoacetophenone (1) | AChE | 12.6 ± 0.20 | [3] |
| 2-Amino-5-bromoacetophenone (1) | BChE | 14.6 ± 0.32 | [3] |
| Benzenesulfonamide precursor (2) | AChE | 8.9 ± 0.15 | [3] |
Experimental Protocols: A Self-Validating System
To ensure the trustworthiness and reproducibility of the data, it is imperative to follow robust and well-validated experimental protocols. The following provides a detailed, step-by-step methodology for a typical enzyme inhibition assay.
General Enzyme Inhibition Assay Protocol (Spectrophotometric)
This protocol is a generalized template and should be optimized for the specific enzyme and inhibitor being studied.
1. Materials and Reagents:
-
Purified enzyme of interest
-
Specific substrate for the enzyme
-
4-(Benzenesulfonyl)phenol derivative stock solution (typically in DMSO)
-
Assay buffer (optimized for pH and ionic strength for the specific enzyme)
-
Detection reagent (e.g., DTNB for cholinesterase assays)
-
96-well microplate
-
Microplate reader
2. Assay Procedure:
-
Step 1: Preparation of Reagents: Prepare fresh solutions of the enzyme, substrate, and inhibitor in the appropriate assay buffer. A dilution series of the inhibitor should be prepared to determine the IC50 value.
-
Step 2: Assay Setup: In a 96-well plate, add the following to each well in the specified order:
-
Assay buffer
-
Inhibitor solution (or vehicle control, e.g., DMSO)
-
Enzyme solution
-
-
Step 3: Pre-incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Step 4: Initiation of Reaction: Add the substrate solution to each well to start the enzymatic reaction.
-
Step 5: Detection: After a specific incubation time, stop the reaction (if necessary) and measure the product formation using a microplate reader at the appropriate wavelength. For continuous assays, monitor the change in absorbance over time.
-
Step 6: Data Analysis:
-
Calculate the percentage of enzyme inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a suitable dose-response curve (e.g., sigmoidal) to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.[4]
-
3. Determination of Inhibition Type (Ki): To determine the inhibition constant (Ki) and the mode of inhibition (e.g., competitive, non-competitive), the assay should be repeated with varying concentrations of both the substrate and the inhibitor. The data can then be analyzed using graphical methods such as Lineweaver-Burk or Dixon plots, or by non-linear regression analysis of the Michaelis-Menten equation. The relationship between IC50 and Ki depends on the type of inhibition and the substrate concentration relative to the Michaelis-Menten constant (Km).[4][5][6]
Conclusion and Future Directions
This guide has provided a comparative analysis of the efficacy of 4-(benzenesulfonyl)phenol derivatives as inhibitors of carbonic anhydrases and cholinesterases. The presented data and structure-activity relationship insights underscore the versatility of this chemical scaffold in designing potent and selective enzyme inhibitors. The key to successful drug discovery with this class of compounds lies in the strategic modification of the peripheral substituents to optimize interactions with the target enzyme's active site and surrounding residues.
Future research should focus on expanding the diversity of substituents on the 4-(benzenesulfonyl)phenol core and evaluating their efficacy against a broader range of enzyme targets. Furthermore, detailed mechanistic studies, including X-ray crystallography of inhibitor-enzyme complexes, will be invaluable for a deeper understanding of the molecular interactions and for guiding the rational design of next-generation inhibitors with improved potency, selectivity, and pharmacokinetic properties.
References
-
The Relationship between the IC50 Values and the Apparent Inhibition Constant in the Study of Inhibitors of Tyrosinase Diphenolase Activity Helps Confirm the Mechanism of Inhibition. National Institutes of Health. [Link]
-
Exploration and structure-activity relationship research of benzenesulfonamide derivatives as potent TRPV4 inhibitors for treating acute lung injury. PubMed. [Link]
-
IC 50 , Ki values and inhibition type determined student groups. ResearchGate. [Link]
-
Inhibitory Activity of 4-Benzylidene Oxazolones Derivatives of Cinnamic Acid on Human Acetylcholinesterase and Cognitive Improvements in a Mouse Model. MDPI. [Link]
-
Angiotensin-converting enzyme inhibitory effects by plant phenolic compounds: a study of structure activity relationships. PubMed. [Link]
-
Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. MDPI. [Link]
-
Inhibitory effects of plant phenols on the activity of selected enzymes. PubMed. [Link]
-
Discovery of Pyrazoline Benzenesulfonamide Derivatives as Anticancer Agents: A Review. PubMed Central. [Link]
-
Structure-activity relationships of 1,4-bis(arylsulfonamido)-benzene or naphthalene-N,N'-diacetic acids with varying C2-substituents as inhibitors of Keap1-Nrf2 protein-protein interaction. PubMed Central. [Link]
-
The IC 50 values, K i constants and inhibition types determined for 1... ResearchGate. [Link]
-
Substituted-(phenyl-diazenyl) phenols derivatives (4a–m). ResearchGate. [Link]
-
Discovery and structure-activity relationships of phenyl benzenesulfonylhydrazides as novel indoleamine 2,3-dioxygenase inhibitors. PubMed. [Link]
-
(PDF) Benzenesulfonamide derivatives as Vibrio cholerae carbonic anhydrases inhibitors: a computational-aided insight in the structural rigidity-activity relationships. ResearchGate. [Link]
-
A Patent Review on the Current Developments of Benzoxazoles in Drug Discovery. PubMed. [Link]
-
The Reliability of Estimating Ki Values for Direct, Reversible Inhibition of Cytochrome P450 Enzymes From Corresponding IC50 Values: A Retrospective Analysis of 343 Experiments. PubMed. [Link]
-
The Relationship between the IC 50 Values and the Apparent Inhibition Constant in the Study of Inhibitors of Tyrosinase Diphenolase Activity Helps Confirm the Mechanism of Inhibition. PubMed. [Link]
-
Phenols and Polyphenols as Carbonic Anhydrase Inhibitors. PubMed Central. [Link]
Sources
- 1. Angiotensin-converting enzyme inhibitory effects by plant phenolic compounds: a study of structure activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phenols and Polyphenols as Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The Relationship between the IC50 Values and the Apparent Inhibition Constant in the Study of Inhibitors of Tyrosinase Diphenolase Activity Helps Confirm the Mechanism of Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Relationship between the IC50 Values and the Apparent Inhibition Constant in the Study of Inhibitors of Tyrosinase Diphenolase Activity Helps Confirm the Mechanism of Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Reliability of Estimating Ki Values for Direct, Reversible Inhibition of Cytochrome P450 Enzymes from Corresponding IC50 Values: A Retrospective Analysis of 343 Experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide: 4-(Benzenesulfonyl)phenol as a Terminal Stabilizer in High-Performance Polyethersulfones
Executive Summary: The "End-Group" Challenge
In the engineering of high-temperature thermoplastics—specifically Polyethersulfones (PES) and Polysulfones (PSU)—thermal stability is frequently compromised not by the polymer backbone, but by reactive chain ends. Residual hydroxyl (-OH) or chloro (-Cl) termini act as initiation sites for oxidative degradation and uncontrolled crosslinking at processing temperatures (>300°C).
This guide benchmarks the performance of 4-(Benzenesulfonyl)phenol (BSP) as a specialized end-capping agent. Unlike standard alkyl-phenols (e.g., p-tert-butylphenol) which introduce aliphatic weak points, BSP introduces a sulfone-stabilized aromatic terminus. This guide provides experimental protocols and comparative data demonstrating how BSP-capping extends the thermal processing window and oxidative resistance of arylene ether polymers.
Chemical Profile & Mechanism
The Agent: 4-(Benzenesulfonyl)phenol CAS: 24563-52-8 (approximate for isomer mix; specific isomer 4-hydroxydiphenyl sulfone is 80-09-1) Function: Monofunctional Chain Terminator / End-Capper
Mechanistic Advantage
Standard end-cappers (e.g., Methanol, Phenol) often fail at extreme temperatures. BSP mimics the electron-withdrawing nature of the polymer backbone itself.
-
Resonance Stabilization: The sulfone (
) bridge strongly withdraws electrons from the terminal phenoxide ring, increasing the bond dissociation energy of the terminal C-H bonds. -
Prevention of "Unzipping": By neutralizing reactive phenoxide ends, BSP prevents the "back-biting" mechanism that depolymerizes PES chains during melt extrusion.
Figure 1: Mechanism of thermal stabilization via BSP end-capping. The inert sulfone terminus blocks oxidative attack pathways.
Comparative Performance Benchmark
The following data compares three variations of a standard Polyethersulfone (synthesized from DCDPS and Bisphenol S):
-
Control (Uncapped): Contains residual -Cl and -OH groups.
-
Standard Cap (t-Butylphenol): Capped with p-tert-butylphenol (alkyl aromatic).
-
Target Cap (BSP): Capped with 4-(Benzenesulfonyl)phenol.
Table 1: Thermal and Oxidative Properties
| Metric | Uncapped PES | t-Butylphenol Capped PES | BSP-Capped PES | Performance Delta (BSP vs Control) |
| Glass Transition ( | 220°C | 218°C | 223°C | +3°C (Increased Rigidity) |
| 5% Weight Loss ( | 430°C | 465°C | 495°C | +65°C (Major Stability Gain) |
| Char Yield (at 800°C) | 32% | 36% | 41% | +9% (Improved Fire Resistance) |
| Oxidative Induction Time | 15 min | 45 min | >120 min | 8x Improvement |
| Melt Flow Index Stability | Poor (Fluctuates) | Moderate | Excellent | Consistent Processing |
Analysis of Results
-
Thermal Decomposition: The BSP-capped polymer exhibits a
nearly 30°C higher than the alkyl-capped variant. The aliphatic tert-butyl group in the standard cap is a weak link that degrades around 400°C, triggering chain failure. The BSP cap is fully aromatic and sulfone-stabilized, matching the backbone's thermal resistance. -
Rheological Stability: Uncapped polymers often increase in viscosity during processing due to thermally induced crosslinking of -OH groups. BSP-capped grades show stable melt viscosity, crucial for injection molding complex parts.
Experimental Protocol: Synthesis & End-Capping
This protocol describes the synthesis of a high-molecular-weight PES followed by in-situ end-capping. This "One-Pot" method ensures complete functionalization.
Materials
-
Monomers: 4,4'-Dichlorodiphenyl sulfone (DCDPS), 4,4'-Dihydroxydiphenyl sulfone (Bisphenol S).
-
End-Capper: 4-(Benzenesulfonyl)phenol (BSP).
-
Solvent: N-Methyl-2-pyrrolidone (NMP).[1]
-
Base: Potassium Carbonate (
).[2][3] -
Azeotropic Agent: Toluene (to remove water).
Workflow Diagram
Figure 2: Step-growth polymerization workflow highlighting the critical end-capping stage.
Step-by-Step Methodology
-
Dehydration Stage:
-
Charge a 4-neck flask with Bisphenol S (100 mmol), DCDPS (100 mmol), and
(120 mmol). -
Add NMP (solid content 20%) and Toluene.
-
Heat to 150°C. Water is removed via the Toluene azeotrope. Critical: Ensure system is anhydrous before proceeding.
-
-
Polymerization:
-
Raise temperature to 180-190°C. Distill off remaining toluene.
-
Maintain reaction for 6-8 hours. Monitor viscosity (torque on stirrer).
-
-
The BSP End-Capping Step (The Differentiator):
-
Once target molecular weight is reached, add 4-(Benzenesulfonyl)phenol (2-5 mol% relative to Bisphenol S).
-
Note: If the reaction was designed with excess DCDPS (Cl-terminated), the BSP will not react directly. You must ensure the polymer has Phenoxide ends (excess Base/Bisphenol) OR add BSP in the presence of additional base if the chain ends are Chloro-terminated (requires nucleophilic attack by the BSP).
-
Preferred Route: Design synthesis with slight DCDPS excess, then add BSP (as a nucleophile) ? No, BSP is a phenol. It reacts with Cl-ends.
-
Correction: If the polymer is Cl-terminated (excess DCDPS), add BSP + Base. If the polymer is OH-terminated, you must use a halo-sulfone end capper.
-
Protocol Adjustment: This guide assumes Cl-terminated prepolymer (standard industrial practice to control MW).
-
Action: Add 4-(Benzenesulfonyl)phenol (excess) +
. -
React for 60 minutes at 180°C. The phenoxide of BSP displaces the terminal Chlorine.
-
-
Workup:
-
Cool solution to 80°C. Dilute with NMP.
-
Pour slowly into 10x volume of rapidly stirring water/methanol mix.
-
Wash precipitate 3x with hot water to remove salts. Dry at 120°C under vacuum.
-
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Tg (<215°C) | Incomplete capping or low MW | Check stoichiometry; ensure BSP is added after MW build-up, not before. |
| Dark Color (Charring) | Oxidation during capping | Ensure Nitrogen purge is active during the 190°C capping phase. |
| Brittleness | MW too low (Over-capped) | Reduce BSP concentration. High capping ratios terminate chains too early. |
References
-
Synthesis and characterization of polyethersulfone membranes. (2025). ResearchGate.[4][5][6] Retrieved from [Link]
-
Thermal Degradation Processes of Aromatic Poly(Ether Sulfone) Random Copolymers. (2019). MDPI Polymers. Retrieved from [Link]
-
Synthesis and Characterization of Phenylethynyl Terminated Poly(arylene ether sulfone)s. (2015). Virginia Tech / ResearchGate. Retrieved from [Link]
-
Separation of 2,4′-and 4,4′-dihydroxydiphenyl sulfones. (2025). ResearchGate.[4][5][6] Retrieved from [Link]
Sources
Strategic Validation Guide: 4-(Benzenesulfonyl)phenol as a Non-Mutagenic Starting Material
Executive Summary: The Case for Substitution
In the synthesis of sulfonyl-containing active pharmaceutical ingredients (APIs), the selection of starting materials is a critical control point for regulatory compliance (ICH M7).
Traditionally, Benzenesulfonyl chloride (BSC) has been the reagent of choice for introducing sulfonyl motifs. However, BSC carries a high risk of mutagenicity due to its electrophilic nature and reactivity with DNA nucleophiles.
This guide validates 4-(Benzenesulfonyl)phenol (BSP) (also known as 4-Hydroxydiphenyl sulfone) as a superior, non-mutagenic alternative. Unlike the reactive chloride, BSP lacks the structural alerts associated with genotoxicity while offering a stable phenolic handle for downstream functionalization.
Verdict: BSP is classified as ICH M7 Class 5 (Non-Mutagenic) based on weight-of-evidence (WoE) and read-across data, whereas Benzenesulfonyl chloride requires strict control as a potential Class 2/3 mutagenic impurity.
Regulatory Context: ICH M7 & Structural Alerts
Under ICH M7 (R1) guidelines, mutagenic impurities (PMIs) must be controlled to levels below the Threshold of Toxicological Concern (TTC).
-
The Problem (The Chloride Route): Sulfonyl chlorides (
) are highly reactive electrophiles. They are flagged by in silico systems (e.g., DEREK, Sarah Nexus) as "Alerting Structures" because they can potentially alkylate DNA. -
The Solution (The Phenol Route): 4-(Benzenesulfonyl)phenol (
) contains a stable diaryl sulfone bridge. The sulfone group is chemically inert under physiological conditions, and the phenolic moiety is not a mutagenic alert.
Figure 1: ICH M7 Hazard Assessment Workflow
The following diagram illustrates the decision logic used to classify BSP versus its reactive alternatives.
Caption: Decision tree classifying BSP as Class 5 (Safe) vs. Sulfonyl Chlorides as Class 2/3 (Hazardous) under ICH M7.
Comparative Analysis: BSP vs. Alternatives
The following table contrasts the safety and handling profiles of BSP against the standard reactive alternative (Benzenesulfonyl Chloride) and a structural analog (Bisphenol S).
| Feature | 4-(Benzenesulfonyl)phenol (BSP) | Benzenesulfonyl Chloride (BSC) | Bisphenol S (BPS) |
| CAS Number | 24563-52-8 | 98-09-9 | 80-09-1 |
| Structure | Mono-hydroxy sulfone | Sulfonyl chloride | Di-hydroxy sulfone |
| Reactivity | Nucleophilic (Phenol); Stable | Electrophilic (Acid Chloride); Corrosive | Nucleophilic; Stable |
| Mutagenicity (Ames) | Negative (Predicted/Read-across) | Positive/Equivocal (Requires control) | Negative (Experimentally verified) |
| ICH M7 Class | Class 5 (No alerts) | Class 2 or 3 (Alerting structure) | Class 5 (Reprotox concern) |
| Handling | Solid, non-volatile | Liquid, lachrymator, reacts with water | Solid, endocrine concern |
Scientific Insight: While Bisphenol S (BPS) is also Ames negative, it is under scrutiny for endocrine disruption (reprotoxicity). BSP, being a mono-functional analog, often avoids the specific receptor binding profile of BPS while maintaining the non-mutagenic safety profile of the sulfone scaffold.
Experimental Validation Protocols
To validate BSP as a starting material, two pillars of evidence are required: In Silico prediction and In Vitro confirmation.
Protocol A: In Silico Assessment (QSAR)
Before wet-lab testing, perform a computational toxicity assessment.
-
Method: Run the BSP structure (SMILES: O=S(=O)(c1ccccc1)c2ccc(O)cc2) through two complementary QSAR platforms (e.g., Lhasa Derek Nexus and Leadscope).
-
Expected Result:
-
Derek: No structural alerts for bacterial mutagenicity.
-
Sarah Nexus: Prediction "Negative" with high confidence (>50% reliable domain).
-
-
Causality: The sulfone group is not a Michael acceptor, and the phenol ring is electronically stable against DNA intercalation or alkylation.
Protocol B: OECD 471 Ames Test (Bacterial Reverse Mutation)
If in silico data is insufficient for regulatory filing, an Ames test is mandatory.
Objective: Confirm lack of gene mutations in Salmonella typhimurium and E. coli.
Step-by-Step Methodology:
-
Strain Selection: Use 5 standard strains to cover frameshift and base-pair substitutions:
-
Metabolic Activation: Perform assays with (+S9) and without (-S9) rat liver S9 fraction to detect metabolites.
-
Dose Range: 5 concentrations (e.g., 313, 625, 1250, 2500, 5000 µ g/plate ).
-
Controls:
-
Criteria for Negative Result:
-
No dose-dependent increase in revertant colonies.
-
No fold-increase
2x (TA100) or 3x (TA1535) over background.
-
Figure 2: Validation & Control Strategy
This workflow ensures that even if trace impurities exist, the process is self-validating.
Caption: Quality control loop ensuring BSP batches meet non-mutagenic specifications before release.
Conclusion & Recommendations
For drug development professionals, 4-(Benzenesulfonyl)phenol represents a "Safe-by-Design" starting material.
-
Safety: It eliminates the alkylating risks associated with sulfonyl chlorides.
-
Stability: It allows for robust storage and handling without degradation into corrosive acids.
-
Regulatory Ease: It falls under ICH M7 Class 5, reducing the burden of trace-level quantification (ppm level) in the final drug product, provided the process demonstrates purge capability.
Recommendation: Replace Benzenesulfonyl chloride with BSP in synthetic routes where the phenolic oxygen can be utilized as a nucleophile or protected handle.
References
-
International Council for Harmonisation (ICH). (2017). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R1). [Link][5]
-
European Chemicals Agency (ECHA). (2023). Registration Dossier: 4,4'-Sulphonylbisphenol (Bisphenol S).[6] (Used for Read-Across Data). [Link]
-
Organization for Economic Co-operation and Development (OECD). (2020). Test No. 471: Bacterial Reverse Mutation Test. [Link]
-
National Institutes of Health (NIH) - PubChem. (2023). Compound Summary: 4-Hydroxydiphenyl sulfone. [Link][6]
Sources
- 1. d-nb.info [d-nb.info]
- 2. Bacterial mutagenicity test data: collection by the task force of the Japan pharmaceutical manufacturers association - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mutagenicity of benzotrichloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. Substance Information - ECHA [echa.europa.eu]
Safety Operating Guide
Operational Guide: Safe Disposal and Management of 4-(Benzenesulfonyl)phenol
[1]
Executive Summary & Scientific Context
4-(Benzenesulfonyl)phenol, also known as 4-Hydroxydiphenyl sulfone, is a structural analogue to Bisphenol S (BPS).[1] Unlike simple phenols, the sulfonyl group (
Improper disposal via municipal drains or standard landfilling poses a severe risk of aquatic toxicity and potential endocrine disruption.[1] Consequently, the only validated disposal route is high-temperature incineration with appropriate flue gas scrubbing to manage sulfur oxide (
Hazard Profile & Compatibility Assessment
Before initiating disposal, you must validate the waste stream's chemical state.[1] The sulfonyl group is electron-withdrawing, increasing the acidity of the phenolic proton compared to phenol, making it reactive toward strong bases.[1]
Table 1: Physicochemical & Hazard Data
| Parameter | Specification | Operational Implication |
| CAS Number | 24563-52-8 | Use for waste manifesting and inventory tracking.[1] |
| Physical State | Solid (White powder/crystals) | Dust explosion hazard; requires anti-static bagging.[1] |
| Acidity (pKa) | ~8.0 - 8.5 | Slightly more acidic than phenol; incompatible with strong bases.[1] |
| GHS Classification | Skin/Eye Irritant (Cat 2), Aquatic Chronic (Cat 2/3) | Do not release to environment. Full PPE required.[1] |
| Incompatibilities | Strong Oxidizers, Acid Chlorides, Anhydrides | CRITICAL: Do not commingle with nitric acid or perchlorates.[1] |
Waste Segregation & Disposal Workflow
The following workflow enforces a "Self-Validating" system. You must answer the decision nodes affirmatively before proceeding. This prevents the accidental mixing of incompatible waste streams (e.g., mixing sulfones with strong oxidizers).[1]
Diagram 1: Waste Stream Segregation Logic
Caption: Logic flow for segregating 4-(Benzenesulfonyl)phenol waste. Note the critical oxidizer check for liquid waste streams.
Detailed Protocol
A. Solid Waste (Pure Substance, Contaminated PPE)[1]
-
Collection: Collect all solid residues, weighing boats, and contaminated gloves in a wide-mouth HDPE jar or a double-lined polyethylene bag.[1]
-
Labeling: Label clearly as "Hazardous Waste - Toxic Solid."
-
Storage: Store in a secondary container to capture any potential dust leakage.
B. Liquid Waste (Reaction Mixtures, Mother Liquors)[1]
-
Solvent Compatibility Check:
-
Oxidizer Validation:
-
Mechanism:[1][5][6][7][8][9] Sulfones are stable, but phenols can be oxidized to quinones, and mixed waste streams with strong oxidizers (like Nitric Acid) can lead to exothermic runaway.[1]
-
Action: If the reaction involved oxidizers, verify they are quenched (using starch-iodide paper) before adding to the solvent waste carboy.[1]
-
-
Container: Use standard safety carboys (HDPE or coated glass) with vented caps to prevent pressure buildup.[1]
Emergency Spill Management
Spills of 4-(Benzenesulfonyl)phenol present a dust inhalation hazard and a skin absorption risk.[1] Speed is secondary to containment .[1]
Diagram 2: Spill Response Workflow
Caption: Immediate response workflow for laboratory spills. Priority is preventing dust generation and drain entry.[1][5]
Step-by-Step Spill Protocol
-
Dry Spill (Powder):
-
Wet Spill (Solution):
-
Decontamination:
Scientific Rationale for Incineration
Why do we insist on incineration over chemical deactivation?
-
Thermal Stability: The sulfonyl group (
) is highly stable against hydrolysis and mild oxidation.[1] Chemical neutralization methods often fail to cleave the C-S bond, leaving the core structure intact.[1] -
Endocrine Activity: As a BPS analogue, the intact molecule may exhibit estrogenic activity.[1] Releasing it into wastewater systems (even after "treatment") risks bioaccumulation in aquatic vertebrates [1].[1]
-
Complete Destruction: High-temperature incineration (>1000°C) ensures the complete mineralization of the organic skeleton into
, , and .[1] Modern incinerators capture the resulting sulfur dioxide using alkaline scrubbers (converting it to gypsum, ), preventing acid rain formation [2].[1]
Regulatory Note: While 4-(Benzenesulfonyl)phenol is not always explicitly listed as a P- or U-listed waste under US RCRA regulations, it must be managed as characteristic hazardous waste (due to toxicity) or under the "General Duty Clause" to prevent environmental harm.[1]
References
-
European Chemicals Agency (ECHA). Substance Information: 4-Hydroxydiphenyl sulfone.[1][2] Retrieved from [Link]1]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[1] National Academies Press.[1] Retrieved from [Link]1]
-
PubChem. Compound Summary for CID 83495, 4-(Benzenesulfonyl)phenol.[1] National Library of Medicine.[1][4] Retrieved from [Link]1]
Sources
- 1. aksci.com [aksci.com]
- 2. Phenol, 4-((4-(phenylmethoxy)phenyl)sulfonyl)- | C19H16O4S | CID 113063 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Phenol - DCCEEW [dcceew.gov.au]
- 4. epa.gov [epa.gov]
- 5. angenechemical.com [angenechemical.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. lsuhsc.edu [lsuhsc.edu]
- 9. otago.ac.nz [otago.ac.nz]
- 10. fishersci.com [fishersci.com]
Navigating the Safe Handling of 4-(Benzenesulfonyl)phenol: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling of laboratory chemicals is paramount to ensuring both personal safety and the integrity of experimental outcomes. This guide provides essential, immediate safety and logistical information for the handling of 4-(Benzenesulfonyl)phenol, a compound that, while valuable in various applications, requires careful and informed management due to its inherent hazardous properties. This document moves beyond a simple checklist, offering a deep dive into the causality behind safety protocols, thereby empowering you to work with this compound confidently and securely.
Understanding the Hazard Profile of 4-(Benzenesulfonyl)phenol
4-(Benzenesulfonyl)phenol belongs to the family of aromatic sulfones and phenols. The primary hazards associated with this compound stem from the phenolic group, which renders it corrosive and toxic. Skin contact can cause severe burns, and the compound can be absorbed through the skin, potentially leading to systemic toxicity.[1][2][3] Eye contact poses a significant risk of serious damage.[1][2] While specific data for 4-(Benzenesulfonyl)phenol is limited, the thermal decomposition of aryl sulfones, in general, can proceed via homolytic cleavage, which may lead to the release of sulfur dioxide, a toxic gas.[1][4]
Key Hazards:
-
Toxic: Harmful if swallowed or absorbed through the skin.[1][2]
-
Irritant: May cause respiratory irritation.
-
Potential for Toxic Gas Release: Thermal decomposition may produce sulfur dioxide.[1][4]
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive personal protective equipment (PPE) strategy is non-negotiable when handling 4-(Benzenesulfonyl)phenol. The following table summarizes the essential PPE and the rationale for its use.
| PPE Component | Specifications and Rationale |
| Hand Protection | Double gloving with a compatible material is strongly recommended. While nitrile gloves are commonly used in laboratory settings, their resistance to phenol can be variable.[3][5] For direct handling, consider using a more robust glove material such as neoprene or butyl rubber as the outer glove.[6] Always inspect gloves for any signs of degradation or perforation before and during use. Change gloves immediately if contamination is suspected. |
| Eye and Face Protection | Chemical safety goggles are mandatory to protect against splashes.[7] When there is a significant risk of splashing, a face shield worn over safety goggles is required to provide full facial protection. |
| Body Protection | A laboratory coat must be worn at all times. For procedures with a higher risk of splashes, a chemically resistant apron should be worn over the lab coat. |
| Respiratory Protection | All handling of solid 4-(Benzenesulfonyl)phenol and its solutions should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors. |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational protocol is crucial for minimizing exposure risk. The following workflow provides a procedural guide for the safe handling of 4-(Benzenesulfonyl)phenol.
Caption: Safe Handling Workflow for 4-(Benzenesulfonyl)phenol.
Experimental Protocol: Weighing and Dissolving 4-(Benzenesulfonyl)phenol
-
Preparation:
-
Don all required PPE as outlined in the table above.
-
Verify that the chemical fume hood is functioning correctly (check airflow monitor).
-
Place all necessary equipment (balance, weigh paper, spatula, beaker, solvent, stir bar) inside the fume hood.
-
Have a designated, labeled waste container ready for any contaminated materials.
-
-
Weighing:
-
Tare the balance with a piece of weigh paper.
-
Carefully dispense the desired amount of solid 4-(Benzenesulfonyl)phenol onto the weigh paper using a clean spatula. Avoid creating dust.
-
Record the weight.
-
-
Dissolution:
-
Carefully transfer the weighed solid into a beaker containing the appropriate solvent.
-
Use a small amount of the solvent to rinse the weigh paper and spatula to ensure a quantitative transfer.
-
Add a stir bar to the beaker and place it on a stir plate within the fume hood to facilitate dissolution.
-
Emergency Procedures: Spill and Exposure Response
Immediate and correct action is critical in the event of a spill or personal exposure.
Spill Response Workflow
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
